N1,N4-Dicyclohexylterephthalamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGBMBOZMRULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-29-6 | |
| Record name | 15088-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N1,N4-Dicyclohexylterephthalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for N1,N4-dicyclohexylterephthalamide. The information is curated for a technical audience and includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication.
Introduction
This compound is a chemical compound primarily utilized as a nucleating agent in the polymer industry. Its synthesis is achieved through straightforward condensation reactions, offering high yields and purity. This document outlines the two principal pathways for its preparation: the reaction of terephthaloyl chloride with cyclohexylamine and the amidation of dimethyl terephthalate with cyclohexylamine.
While this guide focuses on the chemical synthesis of this compound, it is important to note that extensive searches of scientific literature and databases have revealed no significant information regarding its biological activity or involvement in any signaling pathways. Therefore, its application in drug development is not currently established.
Synthesis Pathways and Mechanisms
The synthesis of this compound is primarily accomplished through two effective pathways. Both methods are based on the formation of amide bonds via nucleophilic acyl substitution.
Pathway 1: From Terephthaloyl Chloride and Cyclohexylamine
This is a rapid and high-yield method involving the reaction of a diacyl chloride with a primary amine. The reaction is typically carried out at a low temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of terephthaloyl chloride. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is used to neutralize the liberated hydrochloric acid, driving the reaction to completion.
Pathway 2: From Dimethyl Terephthalate and Cyclohexylamine
This pathway involves the aminolysis of a diester. It requires higher temperatures and longer reaction times compared to the acyl chloride method and is often catalyzed by a base.
Mechanism: This reaction is also a nucleophilic acyl substitution. The cyclohexylamine attacks the carbonyl carbon of the dimethyl terephthalate. This is followed by the elimination of methanol. The reaction is typically carried out at elevated temperatures to facilitate the departure of the methoxide leaving group.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on the two pathways described.
Protocol for Pathway 1: From Terephthaloyl Chloride and Cyclohexylamine
This protocol is adapted from patent CN101948401A.[1][2]
Materials:
-
Terephthaloyl chloride (20.3 g)
-
Cyclohexylamine (19.8 g)
-
Benzene (90 mL)
-
10% Aqueous Sodium Hydroxide solution (80 g)
-
Ice-water bath
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene.
-
Cool the solution to 10 °C using an ice-water bath.
-
Prepare a mixture of 19.8 g of cyclohexylamine and 80 g of 10% aqueous sodium hydroxide solution.
-
Add the cyclohexylamine-sodium hydroxide mixture dropwise to the terephthaloyl chloride solution while maintaining the reaction temperature at 10 ± 5 °C. The addition should take approximately 52 minutes.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Filter the resulting solid product via suction filtration.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the product to obtain this compound.
Yield: 31.2 g (95.1%)
Protocol for Pathway 2: From Dimethyl Terephthalate and Cyclohexylamine
This protocol is based on a method described by ChemicalBook, citing patent CN106316877A.[3]
Materials:
-
Dimethyl terephthalate (9.42 g)
-
Cyclohexylamine (22.52 g)
-
Pyridine (25 mL)
-
Potassium carbonate (0.69 g)
-
Xylene
-
Water
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a condenser, separator, and stirrer, add 9.42 g of dimethyl terephthalate, 22.52 g of cyclohexylamine, 25 mL of pyridine, and 0.69 g of potassium carbonate.
-
Heat the mixture in an oil bath at 135 °C for 30 hours. Collect the distillate in the separator.
-
During the reaction, add fresh cyclohexylamine in six portions.
-
After 30 hours, add 50 mL of xylene and distill off a portion of the reaction solution. Repeat this step twice with a 5-hour interval between additions.
-
After the reaction is complete, recover the solvent under reduced pressure.
-
Add water to the residue, filter the mixture, and wash the solid with water.
-
Dry the product to obtain this compound.
Yield: 14.08 g (88.4%)
Data Presentation
The following tables summarize the quantitative data for the two synthesis pathways.
Table 1: Reactant and Product Quantities
| Compound | Pathway 1 (from Terephthaloyl Chloride) | Pathway 2 (from Dimethyl Terephthalate) |
| Starting Material 1 | Terephthaloyl chloride (20.3 g) | Dimethyl terephthalate (9.42 g) |
| Starting Material 2 | Cyclohexylamine (19.8 g) | Cyclohexylamine (22.52 g) |
| Solvent/Catalyst | Benzene (90 mL), 10% NaOH (80 g) | Pyridine (25 mL), K₂CO₃ (0.69 g) |
| Product | This compound (31.2 g) | This compound (14.08 g) |
Table 2: Reaction Conditions and Yield
| Parameter | Pathway 1 (from Terephthaloyl Chloride) | Pathway 2 (from Dimethyl Terephthalate) |
| Temperature | 10 ± 5 °C | 135 °C |
| Reaction Time | ~1.5 hours | 30 hours |
| Yield | 95.1% | 88.4% |
Visualizations
The following diagrams illustrate the synthesis pathways and experimental workflows.
Caption: Synthesis of this compound from Terephthaloyl Chloride.
Caption: Synthesis of this compound from Dimethyl Terephthalate.
References
N1,N4-Dicyclohexylterephthalamide: A Comprehensive Technical Review
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N4-Dicyclohexylterephthalamide is a symmetrically disubstituted diamide built upon a central terephthalamide scaffold. While its molecular architecture may be of interest in rational drug design and supramolecular chemistry, this compound has been predominantly characterized and utilized within the field of polymer science. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical synthesis, physicochemical properties, and its well-established role as a nucleating agent for polypropylene. This document also highlights the conspicuous absence of research into the biological activities of this compound, a factor that may be of consideration for professionals in drug development. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided. Visual diagrams illustrating chemical synthesis and the mechanism of polymer nucleation are also presented.
Chemical and Physical Properties
This compound is a white crystalline solid that is stable at room temperature.[1] Its core structure consists of a benzene ring substituted at the 1 and 4 positions by carboxamide groups, with each amide nitrogen bearing a cyclohexyl substituent.[2] The amide linkages are fundamental to its chemical behavior, facilitating strong intermolecular hydrogen bonding.[2] This characteristic is central to its function in supramolecular assembly.[2]
| Property | Value | Reference |
| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide | [3] |
| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl- | [3][4] |
| CAS Number | 15088-29-6 | [3] |
| Molecular Formula | C₂₀H₂₈N₂O₂ | [3] |
| Molecular Weight | 328.4 g/mol | [3][4] |
| Appearance | White powder | [1][4] |
| Melting Point | >300 °C | [1][4] |
| Assay | ≥99% | [1][4] |
| Dried Weight Loss | ≤0.5% | [1][4] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through condensation reactions.[2] Two common methods are the reaction of terephthaloyl chloride with cyclohexylamine and the reaction of dimethyl terephthalate with cyclohexylamine.[2]
Experimental Protocol: Synthesis from Terephthaloyl Chloride
This method involves the acylation of cyclohexylamine with terephthaloyl chloride.
Materials:
-
Terephthaloyl chloride
-
Cyclohexylamine
-
Aqueous sodium hydroxide solution
-
Suitable organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve terephthaloyl chloride in an appropriate organic solvent.
-
In a separate vessel, prepare a solution of cyclohexylamine and aqueous sodium hydroxide.
-
Slowly add the terephthaloyl chloride solution to the cyclohexylamine solution with vigorous stirring.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) for a specified duration.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum.
Experimental Protocol: Synthesis from Dimethyl Terephthalate
This method utilizes a transamidation reaction.
Materials:
-
Dimethyl terephthalate
-
Cyclohexylamine
-
Pyridine (catalyst)
-
Potassium carbonate (catalyst)
Procedure:
-
Combine dimethyl terephthalate, an excess of cyclohexylamine, pyridine, and potassium carbonate in a reaction vessel equipped with a condenser.
-
Heat the reaction mixture to 135°C and maintain for approximately 30 hours.
-
During the reaction, methanol is formed as a byproduct and can be removed by distillation.
-
After the reaction is complete, cool the mixture and recover the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry to yield this compound. A reported yield for this method is 88.4%.
Purification
Recrystallization is a common and effective method for purifying the crude product.[5] The crude this compound is dissolved in a hot solvent, such as a mixture of ethanol and water.[2] As the solution cools, the pure compound crystallizes, leaving impurities dissolved in the solvent. The purified crystals can then be collected by filtration.
Mechanism of Action as a Nucleating Agent
The primary application of this compound is as a nucleating agent for polypropylene (PP), particularly for inducing the formation of the β-crystalline form.[1][6] This modification of the polymer's crystalline structure leads to improved mechanical properties.
The efficacy of this compound as a nucleating agent is attributed to its ability to self-assemble into well-defined, ordered structures within the molten polymer.[2] This self-assembly is driven by intermolecular hydrogen bonding between the amide groups of adjacent molecules.[2] The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as a hydrogen bond acceptor.[2]
These hydrogen-bonded networks form fibrillar or sheet-like structures that act as templates for the crystallization of polypropylene chains. This process, known as heterogeneous nucleation, accelerates the overall crystallization rate of the polymer.[2] Specifically, this compound is known to be a dual (α and β) nucleating agent, meaning it can induce the formation of both alpha and beta crystalline forms of polypropylene.[7] The β-crystalline phase is often associated with enhanced impact resistance and heat deformation properties.[1]
Impact on Polypropylene Properties
The addition of this compound as a nucleating agent can significantly alter the mechanical properties of polypropylene. The suggested addition level is typically in the range of 0.1% to 0.3% by weight.[1][4]
| Property | Neat iPP | iPP with this compound | Percentage Improvement | Reference |
| Tensile Strength (MPa) | 30 | 40 | 33.3% | [2] |
| Impact Resistance (kJ/m²) | 5 | 10 | 100% | [2] |
Biological Activity
A thorough review of the current scientific literature reveals a significant lack of information regarding the biological activity of this compound. Searches in prominent databases such as PubChem and other scientific repositories did not yield any studies on its pharmacological, toxicological, or any other biological effects. The compound is primarily documented and sold for research and industrial purposes, specifically in the field of polymer chemistry. Therefore, for professionals in drug development, this compound should be considered as uncharacterized from a biological standpoint.
Conclusion
This compound is a well-characterized molecule with established synthetic routes and a clear, commercially relevant application as a nucleating agent for polypropylene. Its ability to self-assemble through hydrogen bonding provides a textbook example of supramolecular chemistry principles applied to materials science. However, for the audience of drug development professionals, it is crucial to note the absence of any published data on its biological activity. This lack of information presents both a knowledge gap and a potential opportunity for future investigation, should the molecular scaffold be of interest for therapeutic applications. Any such investigation would need to begin with fundamental in vitro and in vivo studies to characterize its biological profile.
References
- 1. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 2. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 3. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. The relation between chemical structure of branched amide nucleating agents and nucleation effect in isotactic polyprop… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N1,N4-Dicyclohexylterephthalamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of N1,N4-Dicyclohexylterephthalamide, a diamide derivative of terephthalic acid. The internationally recognized IUPAC name for this compound is N1,N4-dicyclohexylbenzene-1,4-dicarboxamide [1]. While the specified audience includes drug development professionals, it is crucial to note that current scientific literature predominantly focuses on its applications in materials science. Extensive searches for biological activity, pharmacological data, or involvement in signaling pathways have yielded no significant results. This document summarizes the compound's chemical identity, physical properties, detailed synthesis protocols, and its primary, well-documented application as a nucleating agent in polymer chemistry.
Chemical and Physical Properties
This compound is a white crystalline solid characterized by its high thermal stability and low solubility in most common solvents at room temperature. Its core structure consists of a central benzene ring substituted at the 1 and 4 positions by carboxamide groups, with cyclohexyl groups attached to the nitrogen atoms. This molecular arrangement facilitates strong intermolecular hydrogen bonding, which is fundamental to its physical properties and applications.
The key chemical and physical data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide | [1] |
| CAS Number | 15088-29-6 | [1] |
| Molecular Formula | C₂₀H₂₈N₂O₂ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Appearance | White powder | [2][3] |
| Melting Point | >300 °C | [2][3] |
| Assay (Purity) | ≥99% | [2][3] |
| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl- | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through condensation reactions. The following section details the most common experimental protocols.
Experimental Protocols
Two primary synthesis routes are prevalent in the literature:
Protocol 1: Acyl Chloride Condensation
This is one of the most efficient methods for synthesizing this compound. It involves the reaction of terephthaloyl chloride with cyclohexylamine.
-
Reactants: Terephthaloyl chloride, Cyclohexylamine (2 equivalents).
-
Solvent: Anhydrous dichloromethane or Tetrahydrofuran (THF).
-
Catalyst/Base: Triethylamine is often added to neutralize the hydrochloric acid (HCl) byproduct.
-
Procedure:
-
Dissolve terephthaloyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyclohexylamine and triethylamine in the same solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with water to remove triethylamine hydrochloride, and then dried.
-
Protocol 2: From Dimethyl Terephthalate
This method involves the reaction of dimethyl terephthalate with cyclohexylamine, often requiring higher temperatures.
-
Reactants: Dimethyl terephthalate, Cyclohexylamine.
-
Catalyst: A combination of pyridine and potassium carbonate has been shown to be effective.
-
Procedure:
-
Combine dimethyl terephthalate (e.g., 9.42 g), cyclohexylamine (e.g., 22.52 g), pyridine (e.g., 25 mL), and potassium carbonate (e.g., 0.69 g) in a three-necked round-bottom flask equipped with a condenser and stirrer.
-
Heat the mixture in an oil bath to 135°C and maintain the reaction for 30 hours.
-
During the reaction, cyclohexylamine may be added portion-wise to drive the reaction to completion.
-
After the reaction period, the solvent is recovered under reduced pressure.
-
Water is added to the residue, and the solid product is collected by filtration and washed with water.
-
This method has been reported to achieve a yield of approximately 88.4%.
-
Purification
For research-grade material, the crude product from synthesis must be purified. The most common technique is recrystallization . This involves dissolving the crude solid in a suitable solvent (such as an ethanol/water mixture) at an elevated temperature and allowing it to cool slowly. As the solution cools, the desired this compound crystallizes out, leaving impurities dissolved in the solvent. The pure crystals are then collected by filtration.
Synthesis Workflow Diagram
The general workflow for the synthesis and purification of this compound can be visualized as follows.
Caption: General experimental workflow for synthesis and purification.
Core Applications and Mechanism of Action
The primary application of this compound is as a highly effective nucleating agent for polymers, particularly for polypropylene (PP)[2].
Role as a Beta-Nucleating Agent
In polypropylene, this compound acts as a β-nucleating agent, which induces the formation of the β-crystalline form of the polymer. This specific crystalline structure imparts desirable mechanical properties to the material, such as improved impact resistance and a higher heat deformation temperature. The efficacy of the compound is rooted in its ability to facilitate heterogeneous nucleation and promote specific crystalline orientations through a process known as epitaxial growth. The strong, directional hydrogen bonds between the amide groups of the nucleating agent are crucial for its self-assembly into a template that guides polymer crystallization.
Logical Relationship Diagram: Nucleating Action
The logical relationship illustrating how this compound improves polymer properties is shown below.
Caption: Mechanism of action as a polymer nucleating agent.
Other Applications
Beyond its role in polymers, this compound is also utilized in the field of liquid crystal materials and as an intermediate for certain dyes, owing to its rigid core structure and thermal stability[2][3].
Relevance to Drug Development
Despite the target audience for this guide, it is important to reiterate that extensive literature searches did not reveal any established applications of this compound in drug development, pharmacology, or as a modulator of biological signaling pathways. The PubChem database, a comprehensive resource for chemical and biological information, lists no recorded biological test results for this compound. Its properties are leveraged in materials science, and it is typically sold for research purposes in this context, not for human or veterinary use[4]. Professionals in drug development should be aware that while the molecule's structure, featuring hydrogen bond donors and acceptors, is of a type sometimes found in biologically active molecules, this specific compound's utility appears to be confined to the realm of materials science based on current public knowledge.
References
- 1. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 3. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 4. This compound | 15088-29-6 | Benchchem [benchchem.com]
Molecular weight and formula of N1,N4-Dicyclohexylterephthalamide
For Researchers, Scientists, and Material Development Professionals
This technical guide provides a comprehensive overview of N1,N4-Dicyclohexylterephthalamide, a diamide derivative with significant applications in polymer science. This document details its chemical and physical properties, synthesis protocols, and its primary role as a nucleating agent.
Chemical Identity and Properties
This compound is a symmetrical aromatic diamide. Structurally, it consists of a central terephthalamide core, which is a benzene ring substituted at the 1 and 4 positions with carboxamide groups, and two cyclohexyl groups attached to the nitrogen atoms of the amide functionalities.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide[1][2] |
| CAS Number | 15088-29-6[1][2][3][4] |
| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl-[1][2][3] |
| InChI Key | OXJCOJXHCPVIPV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₂O₂[1][2][3] |
| Molecular Weight | 328.4 g/mol [1][2] (also reported as 328.45 g/mol [3][4]) |
| Appearance | White powder[5][6] |
| Melting Point | >300 °C[5][6] |
| pKa (Predicted) | 13.70 ± 0.20[3] |
| Boiling Point (Predicted) | 571.4 ± 33.0 °C[3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³[3] |
| Solubility | Soluble in polypropylene melt.[7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through condensation reactions.[1] The most common methods involve the reaction of a terephthalic acid derivative with cyclohexylamine.
2.1. Acyl Chloride Condensation Method
This is one of the most efficient methods for synthesizing this compound.[1]
-
Reactants : Terephthaloyl chloride and cyclohexylamine.[1][7]
-
Solvent : Anhydrous dichloromethane or Tetrahydrofuran (THF).[1]
-
Catalyst/Base : A base such as triethylamine is often used to neutralize the hydrochloric acid (HCl) byproduct.[1]
-
Procedure :
-
Dissolve terephthaloyl chloride in the chosen anhydrous solvent in a four-neck glass flask under an inert atmosphere (e.g., N₂ or Ar).[1][7]
-
Add two equivalents of cyclohexylamine to the solution, often dropwise, while maintaining vigorous stirring.[1][7]
-
Add triethylamine to the reaction mixture.[1]
-
The reaction is typically carried out at reflux.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
-
Purification :
-
After the reaction is complete, the crude product is purified.
-
Recrystallization : A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol and water, and allowing it to cool slowly to form pure crystals.[1]
-
Column Chromatography : Alternatively, purification can be performed using a silica gel column with a hexane/ethyl acetate gradient.[1]
-
2.2. Direct Amidation of Terephthalic Acid
This method involves the direct reaction of terephthalic acid with cyclohexylamine.
-
Reactants : Terephthalic acid and cyclohexylamine.
-
Conditions : This reaction requires high temperatures to proceed due to the lower reactivity of carboxylic acids compared to acyl chlorides.[1]
2.3. From Dimethyl Terephthalate
Another synthetic route utilizes dimethyl terephthalate and cyclohexylamine.[1]
-
Reactants : Dimethyl terephthalate and cyclohexylamine.[1]
-
Catalysts : Pyridine and potassium carbonate are used as catalysts.[1]
Caption: Synthesis workflow for this compound.
Applications in Material Science
Research has primarily focused on the application of this compound as a nucleating agent, particularly for polypropylene (PP).[1] Nucleating agents are additives that accelerate the crystallization process of a polymer.[1]
3.1. Role as a Nucleating Agent
This compound is an efficient nucleating agent that can induce both α and β crystalline forms in isotactic polypropylene (iPP).[7] Its effectiveness is rooted in its ability to facilitate heterogeneous nucleation.[1] The amide groups are crucial to its function, allowing for strong intermolecular hydrogen bonding which plays a role in its supramolecular assembly.[1]
-
Mechanism : The compound is soluble in the polypropylene melt and recrystallizes upon cooling.[7] This recrystallization provides surfaces that template the oriented growth of polymer crystals, a process known as epitaxial growth.[1]
-
Benefits : As a β-crystalline nucleating agent for polypropylene, it can improve properties such as impact resistance and heat deformation resistance.[5] This makes the resulting polymer suitable for applications like PP-R pipes and injection-molded parts for the automotive and electronics industries.[5][6]
Caption: Role of DCHT as a nucleating agent in polypropylene.
3.2. Other Potential Applications
Due to its structure, this compound has been explored for use in other areas, such as:
-
Liquid Crystal Materials : It can be used as a liquid crystal monomer or additive, forming a liquid crystal phase under specific conditions.[5][6]
-
Fluorescent Dyes : Its aromatic core suggests potential applications in the field of fluorescent materials.[5]
Safety and Handling
-
Handling : Use of a fume hood, nitrile gloves, chemical-resistant goggles, and a lab coat is recommended during synthesis and handling.[1]
-
Storage : Store in a cool, dry place in a sealed, airtight container, preferably under an inert gas like nitrogen or argon.[1][5][6]
-
Disposal : Waste should be disposed of in accordance with guidelines for halogenated organic waste.[1]
-
Note : This compound is intended for research use only and is not for human or veterinary use.
References
- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 2. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dicyclohexylbenzene-1,4-dicarboxamide - Protheragen [protheragen.ai]
- 4. 15088-29-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 6. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N,N'-Dicyclohexylterephthalamide (CAS 15088-29-6)
Disclaimer: The following information is for research purposes only. N,N'-Dicyclohexylterephthalamide is an industrial chemical and, based on available data, has no established therapeutic use or biological signaling pathway association.
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of N,N'-Dicyclohexylterephthalamide (CAS 15088-29-6). While the intended audience includes professionals in drug development, it is crucial to note that the existing body of scientific literature on this compound is predominantly focused on its role in polymer science. Specifically, it is widely utilized as a nucleating agent to enhance the crystallization of polymers like polypropylene. To date, no significant research has been published detailing its pharmacological activity, mechanism of action in a biological context, or its involvement in cellular signaling pathways.
Chemical and Physical Properties
N,N'-Dicyclohexylterephthalamide is a diamide derivative built on a central terephthalamide backbone.[1] The core structure consists of a benzene ring substituted at the 1 and 4 positions with carboxamide groups, with two cyclohexyl groups attached to the nitrogen atoms of the amide functionalities.[1] Key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 15088-29-6 |
| IUPAC Name | N1,N4-dicyclohexylbenzene-1,4-dicarboxamide[1] |
| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N1,N4-dicyclohexyl-[1][2] |
| Molecular Formula | C₂₀H₂₈N₂O₂[1][2] |
| InChI Key | OXJCOJXHCPVIPV-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 328.45 g/mol [2] |
| Boiling Point | 571.4 ± 33.0 °C (Predicted)[2] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted)[2] |
| pKa | 13.70 ± 0.20 (Predicted)[2] |
| Flash Point | 196.8 °C |
| Vapor Pressure | 4.55E-13 mmHg at 25°C |
| Refractive Index | 1.565 |
| Appearance | White powder |
| Melting Point | >300 °C |
Synthesis and Experimental Protocols
The synthesis of N,N'-Dicyclohexylterephthalamide can be achieved through several methods. Two common laboratory-scale protocols are detailed below.
Synthesis from Terephthaloyl Chloride and Cyclohexylamine
This method involves the acylation of cyclohexylamine with terephthaloyl chloride.
-
Experimental Protocol:
-
Dissolve terephthaloyl chloride in a suitable inert, non-polar organic solvent.
-
While stirring and cooling the solution, slowly add a mixture of aqueous sodium hydroxide solution and cyclohexylamine. The molar ratio of terephthaloyl chloride to cyclohexylamine should be approximately 1:2.0 to 1:2.5, and the molar ratio of terephthaloyl chloride to sodium hydroxide should also be in the range of 1:2.0 to 1:2.5.
-
Maintain the reaction temperature between 5 °C and 30 °C during the addition.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Collect the resulting solid product by filtration.
-
Wash the filter cake with water to remove any remaining salts and impurities.
-
The final product is N,N'-dicyclohexyl terephthalamide.
-
Synthesis from Dimethyl Terephthalate and Cyclohexylamine
This protocol utilizes a transamidation reaction.
-
Experimental Protocol:
-
In a 100 mL three-necked round-bottom flask equipped with a condenser, separator, and stirrer, combine 9.42 g of dimethyl terephthalate, 22.52 g of cyclohexylamine, 25 mL of pyridine, and 0.69 g of potassium carbonate.
-
Heat the mixture in an oil bath maintained at 135 °C for 30 hours.
-
During the reaction, collect the distillate in the separator. Periodically, add fresh cyclohexylamine to the reaction mixture.
-
After 30 hours, add xylene to the reaction mixture and distill off a portion of the solvent at an oil bath temperature of 140 °C. Repeat this azeotropic distillation step twice with 50 mL of xylene each time, with a 5-hour interval between additions.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid product by filtration.
-
Wash the product with water to yield N,N'-dicyclohexylterephthalamide. The reported yield for this method is approximately 88.4%.
-
Applications and Logical Workflow
The primary application of N,N'-Dicyclohexylterephthalamide is as a nucleating agent in the polymer industry, particularly for polypropylene.[1] It functions by accelerating the crystallization process of the polymer, which in turn influences the material's final physical properties.[1] The following diagram illustrates the logical workflow from the synthesis of the compound to its end-use application.
References
Hydrogen Bonding in N1,N4-Dicyclohexylterephthalamide Gels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of hydrogen bonding in the formation and properties of gels derived from N1,N4-Dicyclohexylterephthalamide. This document details the supramolecular assembly of this versatile organogelator, presents key quantitative data, outlines experimental protocols for characterization, and visualizes the underlying molecular and procedural frameworks.
Introduction: The Architecture of Self-Assembled Gels
This compound is a low molecular weight organogelator that has demonstrated a remarkable ability to form thermally reversible gels in a variety of organic solvents. The gelation process is not a result of covalent polymerization but rather the outcome of a hierarchical self-assembly process. The primary driving force behind this assembly is the highly directional and specific nature of hydrogen bonding between the amide functionalities of the molecules.[1]
Upon dissolution in a suitable solvent at elevated temperatures, the individual this compound molecules are dispersed. As the solution cools, the molecules begin to self-assemble into one-dimensional fibrillar or needle-like structures.[1] These nascent fibers further entangle and interact to form a three-dimensional network that entraps the solvent molecules, leading to the formation of a macroscopic gel. The strength, thermal stability, and viscoelastic properties of these gels are intrinsically linked to the strength and density of the hydrogen-bonding network.
The Central Role of Hydrogen Bonding
The molecular structure of this compound features two secondary amide groups, each capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality allows for the formation of extended intermolecular hydrogen-bonding chains, which are fundamental to the self-assembly process. The cyclohexyl substituents provide steric bulk and contribute to the overall stability of the fibrillar network through van der Waals interactions.
The primary hydrogen bonding motif involves the interaction between the N-H of one molecule and the C=O of a neighboring molecule. This leads to the formation of linear tapes or ribbons, which are the foundational building blocks of the gel network.
Caption: Intermolecular hydrogen bonding between two this compound molecules.
Quantitative Data on Gel Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O₂ | [2] |
| Molecular Weight | 328.45 g/mol | [2] |
| Melting Point | >300 °C | [3][4] |
| Appearance | White powder | [3][4] |
Table 2: Representative Gelation Properties of Terephthalamide-Based Organogelators in Various Solvents
| Gelator | Solvent | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) |
| N,N'-dioctylterephthalamide | Toluene | 0.5 | 85 |
| N,N'-didodecylterephthalamide | Dodecane | 0.3 | 110 |
| N,N'-dicyclohexylterephthalamide | Data not available | Data not available | Data not available |
Note: The data for analogous compounds are provided for illustrative purposes and to indicate the expected range of properties.
Experimental Protocols for Gel Characterization
A comprehensive understanding of this compound gels requires a suite of analytical techniques to probe their formation, structure, and material properties.
Gelation Studies
Objective: To determine the critical gelation concentration (CGC) and the gel melting temperature (Tgel).
Methodology:
-
A known amount of this compound is added to a sealed vial containing a specific volume of the chosen solvent.
-
The mixture is heated until the solid is completely dissolved.
-
The vial is then allowed to cool to room temperature.
-
Gel formation is confirmed by inverting the vial; if a stable, non-flowing solid is formed, it is considered a gel.
-
The CGC is the minimum concentration of the gelator required to form a stable gel.
-
To determine Tgel, the gel-containing vial is heated in a controlled manner, and the temperature at which the gel collapses and begins to flow is recorded.
References
- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 2. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 4. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 from China Factory [ecer.com]
An In-Depth Technical Guide to the Discovery and History of Terephthalamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalamide compounds, a class of organic molecules characterized by a benzene ring disubstituted with two amide functional groups in a para configuration, have a rich history rooted in materials science and are increasingly demonstrating significant potential in the realm of drug discovery. From the revolutionary high-strength polymer, Kevlar, to novel anticancer agents, the versatility of the terephthalamide scaffold continues to be a source of innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of key terephthalamide compounds, with a particular focus on their application in drug development as inhibitors of the Bcl-2 family of proteins.
Discovery and History
The story of terephthalamide compounds is most famously intertwined with the development of poly(p-phenylene terephthalamide), commercially known as Kevlar. In 1965, Stephanie Kwolek, a chemist at DuPont, discovered this remarkable polymer while searching for a lightweight and strong fiber for tires.[1] This aramid fiber, with its exceptional tensile strength-to-weight ratio, has since found widespread use in applications ranging from bulletproof vests to aerospace components.[1]
More recently, the terephthalamide scaffold has been explored in medicinal chemistry. Its rigid structure provides a robust framework for the spatial presentation of functional groups, making it an attractive candidate for the design of inhibitors targeting protein-protein interactions. A notable application is the development of terephthalamide derivatives as antagonists of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, which are often overexpressed in cancer cells.
Synthesis of Terephthalamide Compounds
Poly(p-phenylene terephthalamide) (PPTA)
The synthesis of high-molecular-weight PPTA is typically achieved through the condensation polymerization of p-phenylenediamine and terephthaloyl chloride in a polar aprotic solvent system, such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl) or calcium chloride (CaCl2). The salt is crucial for disrupting the hydrogen bonding of the resulting polymer, preventing its precipitation and allowing for the formation of high molecular weight chains.
Terephthalamide Diols from PET Waste
A more recent and environmentally conscious approach to synthesizing terephthalamide derivatives involves the chemical recycling of polyethylene terephthalate (PET) waste. Through aminolysis, PET can be depolymerized using amino alcohols, such as ethanolamine, to yield bis(2-hydroxyethyl) terephthalamide. This process provides a sustainable route to valuable chemical intermediates.
Experimental Protocols
Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TCl)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Nitrogen gas
Procedure: [2]
-
In a polymerization kettle equipped with a stirrer and under a nitrogen atmosphere, dissolve a specified amount of LiCl and pyridine in NMP.
-
Add p-phenylenediamine to the solution and stir until fully dissolved.
-
Gradually add terephthaloyl chloride powder to the stirred solution in two portions.
-
Maintain the reaction temperature between 20-40°C for 10-20 minutes.
-
The resulting polymer will precipitate as a pale yellow powder.
-
Isolate the polymer by filtration, wash thoroughly with water, and dry under vacuum.
Synthesis of N,N'-bis(2-hydroxyethyl)terephthalamide from PET
Materials:
-
PET flakes
-
1,2-diaminopropane (or other suitable amine)
-
Ethanol
-
Salicylaldehyde (for derivatization)
Procedure: [3]
-
In a round-bottom flask, heat a mixture of PET flakes and 1,2-diaminopropane at 130°C.
-
After the reaction is complete, the resulting aminolyzed product can be further purified.
-
For derivatization to a Schiff base, dissolve the aminolyzed product in ethanol.
-
Add salicylaldehyde dropwise to the solution and heat at 70°C overnight.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using flash chromatography.
Biological Evaluation of Terephthalamide-Based Bcl-xL Inhibitors
Principle: This assay measures the binding of a fluorescently labeled peptide (tracer) derived from a pro-apoptotic BH3 domain to the Bcl-xL protein. Inhibitors that bind to the same site on Bcl-xL will displace the tracer, leading to a decrease in the polarization of the emitted light.[1][4]
-
Prepare a solution of the fluorescently labeled Bad BH3 peptide tracer at a concentration of approximately 15 nM in the assay buffer.
-
Add increasing concentrations of the terephthalamide-based inhibitor to the wells of a microplate.
-
Add the Bcl-xL protein to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 or Ki value by fitting the data to a dose-response curve.
Principle: This technique is used to detect and quantify the levels of specific proteins, such as Bcl-2 and Bcl-xL, in cell lysates. This can be used to assess the on-target effects of terephthalamide-based inhibitors.[5]
-
Culture cells in the presence of varying concentrations of the terephthalamide-based inhibitor.
-
Lyse the cells to extract the total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data
| Compound/Material | Analytical Technique | Key Data | Reference |
| Poly(p-phenylene terephthalamide) (PPTA) | FT-IR | Amide I (C=O stretch): ~1640 cm⁻¹, Amide II (N-H bend): ~1542 cm⁻¹, Amide III (C-N stretch): ~1314 cm⁻¹ | [1] |
| DSC | Melting point not observed (decomposes) | [9] | |
| TGA | Decomposition temperature: >500°C | [2] | |
| N,N'-bis(2-hydroxyethyl)terephthalamide | ¹H NMR (DMSO-d6) | Aromatic protons: ~8.0 ppm, -CH₂- protons: ~3.5 ppm, -OH protons: ~4.8 ppm, -NH protons: ~8.5 ppm | [4] |
| Terephthalamide-based Bcl-xL Inhibitor (SIAIS361034) | Fluorescence Polarization | Ki for Bcl-xL: 0.03 nM | [10] |
Visualization of Pathways and Workflows
Bcl-2 Family Signaling Pathway in Apoptosis
Caption: The Bcl-2 family signaling pathway and the mechanism of terephthalamide inhibitors.
Experimental Workflow for Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of terephthalamide compounds.
Conclusion
Terephthalamide compounds have a remarkable trajectory, from their origins as high-performance polymers to their current status as promising scaffolds in drug discovery. The robust and tunable nature of the terephthalamide core allows for the development of molecules with diverse and valuable properties. For researchers in materials science, the continued exploration of novel polyamides offers opportunities for creating materials with enhanced performance characteristics. In the field of drug development, the success of terephthalamide-based inhibitors of Bcl-xL highlights the potential of this scaffold in targeting challenging protein-protein interactions implicated in cancer and other diseases. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers working at the forefront of these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PROTAC selectively degrading Bcl-xL represents a novel Hedgehog pathway inhibitor with capacity of combating resistance to Smoothened inhibitors while sparing bone growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of N1,N4-Dicyclohexylterephthalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N4-Dicyclohexylterephthalamide, a versatile organic compound utilized as a nucleating agent in polymers, presents a unique solubility profile critical for its application and purification. This in-depth technical guide provides a comprehensive overview of its solubility in various organic solvents, drawing from available qualitative and predictive data. While extensive quantitative data remains to be fully elucidated in the public domain, this document furnishes detailed experimental protocols for researchers to determine precise solubility parameters. Furthermore, this guide employs visualizations to clarify experimental workflows and the theoretical underpinnings of its solubility characteristics.
Introduction
This compound is a symmetrical diamide characterized by a central terephthalamide core with cyclohexyl groups attached to the nitrogen atoms. This structure imparts a combination of rigidity from the aromatic ring and flexibility from the cyclohexyl moieties, influencing its physical properties, including its melting point and solubility. The compound is noted for its "good solubility and thermal stability," which are advantageous for its use in high-temperature polymer processing.[1][2][3][4] Understanding its solubility is paramount for optimizing its synthesis, purification via recrystallization, and its dispersion in polymeric matrices.
Solubility Profile of this compound
Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, qualitative observations, purification methods, and computational predictions provide valuable insights into its solubility behavior.
Qualitative and Predictive Solubility Data
The following table summarizes the available qualitative and computationally predicted solubility information for this compound.
| Solvent/Solvent Class | Solubility | Remarks |
| Non-polar Organic Solvents | Forms organogels | This behavior implies that the compound has some solubility, particularly at elevated temperatures, allowing for the formation of a gel network upon cooling.[5] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | Terephthalamide derivatives, in general, exhibit solubility in polar aprotic solvents.[6][7] |
| Ethanol/Water Mixture | Soluble at elevated temperatures | A common method for the purification of this compound is recrystallization from a hot ethanol and water mixture, indicating good solubility in this system at higher temperatures.[5] |
| Dichloromethane (DCM) | Predicted logS = -1.2 | A computationally predicted logarithm of the molar solubility (logS) suggests moderate solubility.[5] |
| Ethyl Acetate (EtOAc) | Predicted logS = -2.5 | A computationally predicted logS suggests lower solubility compared to dichloromethane.[5] |
Experimental Protocol for Determining Solubility
To empower researchers to generate precise quantitative solubility data, the following detailed experimental protocol is provided. This method is based on the isothermal saturation technique, a widely accepted and reliable method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a hot plate
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or on a magnetic stirrer with controlled heating. Equilibrate the samples at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method (HPLC or UV-Vis).
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Visualizing Experimental and Theoretical Frameworks
To further aid in the understanding of the solubility determination process and the underlying principles, the following diagrams are provided.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is yet to be consolidated in scientific literature, this guide provides a foundational understanding based on available qualitative and predictive data. The detailed experimental protocol presented herein offers a clear pathway for researchers to ascertain precise solubility values, which are crucial for the effective application of this compound in research and development. The provided visualizations serve to demystify the experimental process and the theoretical principles governing its solubility, thereby empowering scientists in the fields of materials science and drug development to harness the full potential of this compound.
References
- 1. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]
- 2. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]
- 3. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 from China Factory [ecer.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data and Synthesis of N1,N4-Dicyclohexylterephthalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a detailed synthesis protocol for N1,N4-dicyclohexylterephthalamide. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aromatic, aliphatic, and amide regions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons. A publication on a similar compound, N,N′-dicyclohexylsuberoylamide, reports the amide carbonyl carbon at approximately 172 ppm and the alpha-carbon of the cyclohexyl ring at around 48 ppm, which can serve as a reference for the expected chemical shifts in this compound.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165-175 |
| Aromatic (quaternary) | ~135-140 |
| Aromatic (CH) | ~125-130 |
| Cyclohexyl (CH-N) | ~45-55 |
| Cyclohexyl (CH₂) | ~20-35 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group. The absence of signals typical for primary amines (a double peak in the 3500–3300 cm⁻¹ region and a band between 1650 and 1580 cm⁻¹) can be used to confirm the successful formation of the amide bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 |
| C=O (amide I) | Stretching | ~1640 |
| N-H (amide II) | Bending | ~1540 |
| C-N | Stretching | ~1240 |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a condensation reaction.[1] A detailed and efficient method is described in a patent, which utilizes the reaction of terephthaloyl chloride with cyclohexylamine.[2]
Synthesis of this compound[2]
This protocol is based on a patented method that offers high yield and avoids the use of organic acid binding agents.[2]
Materials:
-
Terephthaloyl chloride (20.3 g)
-
Cyclohexylamine (19.8 g)
-
10% Sodium hydroxide aqueous solution (80 g)
-
Benzene (90 mL)
-
Ice-water bath
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene with stirring.
-
Cool the solution to 10 °C using an ice-water bath.
-
Prepare a mixture of 80 g of 10% aqueous sodium hydroxide solution and 19.8 g of cyclohexylamine.
-
Add the mixture dropwise to the terephthaloyl chloride solution while maintaining the reaction temperature at 10 ± 5 °C. The addition should take approximately 52 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes.
-
Filter the resulting precipitate via suction filtration.
-
Wash the filter cake with water until the washing lotion is neutral.
-
Dry the product to obtain this compound.
Yield: 31.2 g (95.1%)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Synthesis of N1,N4-Dicyclohexylterephthalamide from Terephthaloyl Chloride: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of N1,N4-dicyclohexylterephthalamide, a versatile organic compound with applications in polymer science and material science, notably as a nucleating agent for polypropylene.[1][2] The synthesis involves the condensation reaction of terephthaloyl chloride with cyclohexylamine. This application note includes a comprehensive experimental protocol, a summary of the compound's properties, and a visual representation of the synthetic workflow. The intended audience for this document includes researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is a diamide compound synthesized from terephthaloyl chloride and cyclohexylamine. Its molecular structure, featuring a rigid aromatic core flanked by two cyclohexyl groups, imparts desirable properties for various applications. It is a white crystalline solid that is stable under normal conditions.[1] The primary synthetic route involves a condensation reaction where the acyl chloride groups of terephthaloyl chloride react with the amino groups of cyclohexylamine.[3] This reaction is typically carried out in an anhydrous solvent, often with a base such as triethylamine to act as a catalyst and to neutralize the hydrochloric acid byproduct.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H28N2O2 | [4] |
| Molecular Weight | 328.4 g/mol | [3][4] |
| CAS Number | 15088-29-6 | [3][4] |
| Appearance | White powder/crystalline solid | [1] |
| Melting Point | >300 °C | [1][2] |
| Assay | ≥99% | [1][2] |
Experimental Protocol
This section details the materials and methods for the synthesis of this compound from terephthaloyl chloride.
Materials:
-
Terephthaloyl chloride (C8H4Cl2O2)
-
Cyclohexylamine (C6H13N)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Triethylamine ((C2H5)3N)
-
Ethanol (C2H5OH)
-
Deionized Water
-
Silica Gel (for column chromatography, if necessary)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve terephthaloyl chloride (1.0 eq) in anhydrous dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: In a separate flask, prepare a solution of cyclohexylamine (2.2 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.
-
Reaction: Cool the terephthaloyl chloride solution in an ice bath. Add the cyclohexylamine and triethylamine solution dropwise to the stirred terephthaloyl chloride solution using a dropping funnel over a period of 30-60 minutes.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.[3] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. If necessary, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for further purification.[3]
-
Drying and Characterization: Dry the purified this compound in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR) to confirm its identity and purity.[3]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound from terephthaloyl chloride. The outlined procedure, coupled with the provided physicochemical data and workflow visualization, serves as a valuable resource for researchers and professionals engaged in chemical synthesis. Adherence to this protocol should enable the efficient and reproducible synthesis of this important compound.
References
- 1. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]
- 2. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 3. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 4. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of N1,N4-Dicyclohexylterephthalamide by Recrystallization
Abstract
This document provides a detailed protocol for the purification of N1,N4-dicyclohexylterephthalamide via recrystallization. The procedure focuses on utilizing a mixed solvent system of ethanol and water, a common and effective method for the purification of aromatic amides.[1] These application notes are intended for researchers, scientists, and professionals in drug development who require a comprehensive, step-by-step guide to obtaining high-purity this compound. The protocol outlines methods for determining the optimal solvent ratio and executing the recrystallization to maximize yield and purity.
Introduction
This compound is a white, crystalline solid with the chemical formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.4 g/mol .[2][3][4][5] It exhibits good thermal stability and a high melting point, making it suitable for various applications.[3][4][5] Recrystallization is a robust technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a mixture of ethanol and water is a suggested solvent system.[1] Ethanol is a good solvent for many organic molecules when hot, and the addition of water, a poor solvent for this non-polar compound, reduces its solubility, promoting crystallization upon cooling.
Health and Safety Precautions
This compound should be handled with appropriate safety measures. Always work in a well-ventilated area or a chemical fume hood.[6] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[6]
Ethanol is a flammable liquid. Keep it away from open flames and hot surfaces.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol
This protocol is divided into two main stages: determination of the optimal solvent ratio and the bulk recrystallization procedure.
Due to the lack of specific published solubility data, a small-scale trial is essential to determine the ideal ethanol-to-water ratio that maximizes the recovery of pure crystals.
-
Initial Solubility Test:
-
Place approximately 100 mg of crude this compound into a small test tube or Erlenmeyer flask.
-
Add ethanol dropwise while heating and stirring until the solid completely dissolves. Record the volume of ethanol used. This provides an estimate of the solubility in hot ethanol.
-
-
Determining the Cloud Point:
-
To the hot solution of the compound in ethanol, add deionized water dropwise with continuous heating and stirring.
-
Continue adding water until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
The ratio of ethanol to water at this point is a good starting point for the bulk recrystallization.
-
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the determined volume of ethanol (from the small-scale trial, scaled up for the bulk amount) and begin heating the mixture with stirring.
-
Bring the mixture to a gentle boil to ensure complete dissolution of the amide. If any solid remains, add a minimal amount of additional hot ethanol until a clear solution is obtained.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
-
Inducing Crystallization:
-
To the hot, clear solution, slowly add the determined proportion of hot deionized water while stirring.
-
If the solution becomes cloudy, add a few drops of hot ethanol until it clears.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as determined earlier) to remove any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.
-
Data Presentation
The following table should be used to record the quantitative data during the experimental procedure.
| Parameter | Value | Units |
| Mass of Crude Material | g | |
| Volume of Ethanol for Dissolution | mL | |
| Volume of Water to Cloud Point | mL | |
| Optimal Ethanol:Water Ratio | v/v | |
| Mass of Watch Glass | g | |
| Mass of Watch Glass + Dry Pure Crystals | g | |
| Mass of Pure Crystals | g | |
| Percent Yield | % | |
| Melting Point of Crude Material | °C | |
| Melting Point of Pure Material | °C |
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: N1,N4-Dicyclohexylterephthalamide in Polymer Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of N1,N4-Dicyclohexylterephthalamide as a high-performance additive in polymer materials. The primary focus is on its role as a nucleating agent, particularly for polypropylene (PP), where it significantly influences the crystalline structure and enhances key mechanical properties. This document details the underlying principles of its function, presents quantitative data on its effects, and provides detailed experimental protocols for its incorporation and characterization in a polymer matrix.
Introduction
This compound is an organic compound that serves as a highly effective nucleating agent for semi-crystalline polymers.[1] Its primary application lies in controlling the crystallization process of polymers like polypropylene, leading to improved physical and mechanical properties.[1][2] This diamide derivative facilitates heterogeneous nucleation, promoting the formation of specific crystal structures, notably the β-form in isotactic polypropylene (iPP), which is desirable for enhancing impact resistance and heat deformation resistance.[1][3][4]
The significance of this compound in materials science stems from its ability to fine-tune the microstructure of polymers, thereby enabling the production of high-performance materials for demanding applications in automotive parts, electrical appliances, and packaging.[1][3][4]
Principle of Action: Nucleating Agent
This compound functions as a nucleating agent by providing surfaces that facilitate the initiation of crystal growth within the polymer melt during cooling.[2] This process, known as heterogeneous nucleation, accelerates the overall crystallization rate and results in a larger number of smaller spherulites.
A key feature of this additive is its dual nucleating ability in isotactic polypropylene, capable of inducing both α and β crystal forms depending on the thermal conditions.[1][5] The promotion of the β-crystalline phase is particularly noteworthy as it leads to a significant improvement in the impact strength and heat distortion temperature of polypropylene.[3][4][5] The mechanism is believed to involve epitaxial growth, where the crystal structure of this compound acts as a template for the oriented growth of polymer crystals.[1]
Applications in Polymer Materials
The primary application of this compound is as a β-nucleating agent for polypropylene.[1][3][4]
-
Polypropylene (PP): It is used to produce high-impact and heat-resistant PP grades. Specific applications include:
-
PP-R (Polypropylene Random Copolymer) pipes: Enhancing durability and temperature resistance.[1][3][4]
-
Injection-molded products: Automotive components, electrical appliance housings, and other parts requiring high toughness.[1][3][4]
-
Blow-molded bottles and sheets: Improving mechanical performance.[3][4]
-
Beyond its role as a nucleating agent, this compound also serves as an intermediate in the synthesis of other advanced materials, such as liquid crystal materials and fluorescent dyes, owing to its thermal stability and solubility.[1][3][4]
Quantitative Data Summary
The addition of this compound has a quantifiable impact on the properties of polypropylene. The following table summarizes typical data found in research regarding its effect on isotactic polypropylene (iPP).
| Concentration of this compound (ppm) | β-Crystal Content (Kβ) (%) | Crystallization Temperature (Tc) (°C) | Tensile Modulus | Impact Resistance |
| 0 (Neat iPP) | Low | Lower | Standard | Standard |
| 100 - 300 | Significantly Increased | Increased | Increases | Reaches a maximum value around 300 ppm[6] |
| > 300 | Plateaus | Plateaus | Continues to increase | May decrease |
Note: The exact values can vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives. A suggested addition level is typically between 0.1% and 0.3%.[3][4][7]
Experimental Protocols
Protocol for Incorporation of this compound into Polypropylene
This protocol describes the melt compounding of this compound with polypropylene using a twin-screw extruder.
Materials:
-
Isotactic Polypropylene (iPP) powder or pellets
-
Antioxidant/processing stabilizer package (optional, but recommended)
Equipment:
-
Twin-screw extruder with a suitable screw configuration for compounding
-
Gravimetric or volumetric feeders
-
Strand pelletizer or water bath and pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the iPP powder/pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: Dry blend the iPP and this compound at the desired concentration (e.g., 0.1%, 0.2%, 0.3% w/w). If using, add the antioxidant package at this stage.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for iPP would be from 180°C at the feed zone to 220°C at the die.
-
Calibrate the feeders to deliver the premixed material at a constant rate.
-
Start the extruder at a set screw speed (e.g., 200 rpm).
-
Feed the premix into the main hopper of the extruder.
-
-
Pelletizing:
-
The molten polymer strand exiting the die is cooled in a water bath.
-
The cooled strand is then fed into a pelletizer to produce compounded pellets.
-
-
Post-Drying: Dry the resulting pellets in an oven at 80°C for 4-6 hours to remove surface moisture.
-
Storage: Store the compounded pellets in a sealed, dry container prior to characterization or further processing.
Protocol for Characterization of Nucleated Polypropylene
5.2.1. Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the crystallization temperature (Tc) and melting temperature (Tm) of polypropylene.
Procedure:
-
Accurately weigh 5-10 mg of the compounded PP pellets into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to 220°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at 220°C for 5 minutes.
-
Cool the sample from 220°C to 40°C at a cooling rate of 10°C/min. The exothermic peak during cooling corresponds to the crystallization temperature (Tc).
-
Heat the sample again from 40°C to 220°C at a heating rate of 10°C/min. The endothermic peak(s) during this second heating scan correspond to the melting temperature(s) (Tm) of the α and β crystal forms.
-
The relative amount of the β-phase (Kβ) can be calculated from the melting endotherms of the α and β phases.
5.2.2. Morphological Analysis using Polarized Light Microscopy (PLM)
Objective: To visualize the effect of the nucleating agent on the spherulitic morphology of polypropylene.
Procedure:
-
Place a small amount of the compounded PP pellets between two glass slides on a hot stage.
-
Heat the sample to 220°C and hold for 5 minutes to melt the polymer completely.
-
Press the top slide to create a thin film.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to the desired crystallization temperature.
-
Observe the growth of spherulites under the polarized light microscope.
-
Capture images at different stages of crystallization to compare the spherulite size and density between the neat and nucleated PP samples.
5.2.3. Mechanical Property Testing
Objective: To evaluate the effect of this compound on the tensile and impact properties of polypropylene.
Procedure:
-
Specimen Preparation: Injection mold the compounded pellets into standard test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for Izod/Charpy impact testing) according to relevant ASTM or ISO standards.
-
Conditioning: Condition the specimens at standard laboratory conditions (23°C, 50% relative humidity) for at least 40 hours.
-
Tensile Testing: Perform tensile tests using a universal testing machine according to ASTM D638 or ISO 527. Determine the tensile modulus, tensile strength, and elongation at break.
-
Impact Testing: Conduct Izod or Charpy impact tests according to ASTM D256 or ISO 179 to determine the impact strength of the material.
Visualizations
Caption: Experimental workflow for incorporating and characterizing this compound in polypropylene.
Caption: Logical relationship between the addition of this compound and the enhancement of polypropylene properties.
References
- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 2. 成核劑 | 優禘科技股份有限公司 [eutec.com.tw]
- 3. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 4. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of N,N'-Dicyclohexyl Terephthalic Dihydrazide on the Crystallization and Properties of Isotactic Polypropylene | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 7. N1,N4-диÑиклогекÑилÑеÑеÑÑаламид Ð´Ð»Ñ PP, оÑобенно Ð´Ð»Ñ PP-R ÑÑÑб и инÑекÑионнÑÑ Ð¸Ð·Ð´ÐµÐ»Ð¸Ð¹ CAS 15088-29-6 [russian.ddvppesticide.com]
Application Notes and Protocols: N1,N4-Dicyclohexylterephthalamide for Supramolecular Gel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N1,N4-dicyclohexylterephthalamide as a low-molecular-weight gelator (LMWG) for the creation of supramolecular gels. The protocols cover the synthesis of the gelator, preparation of organogels and hydrogels, characterization techniques, and application in controlled drug delivery.
Introduction
This compound is a symmetric molecule capable of forming strong and directional hydrogen bonds between its amide groups. This characteristic drives the self-assembly of the molecules into one-dimensional fibrillar networks, which can entrap solvent molecules to form supramolecular gels. These gels are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, making them responsive to external stimuli like temperature and pH. Their potential for biocompatibility and tunable release properties make them attractive candidates for applications in drug delivery and tissue engineering.
Synthesis of this compound
A common and efficient method for synthesizing this compound is through the condensation reaction of terephthaloyl chloride with cyclohexylamine.
Protocol 2.1: Synthesis of this compound
Materials:
-
Terephthaloyl chloride
-
Cyclohexylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve terephthaloyl chloride (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add cyclohexylamine (2.2 equivalents) and triethylamine (2.5 equivalents) to the solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.
Preparation of Supramolecular Gels
This compound can form both organogels in organic solvents and hydrogels through a solvent exchange method. The gelation process is typically induced by a temperature change.
Protocol 3.1: Preparation of Organogels
-
Weigh a specific amount of this compound and place it in a vial.
-
Add the desired organic solvent (e.g., toluene, xylene, DMSO) to achieve the target concentration (see Table 1 for examples).
-
Heat the mixture while stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Gel formation can be confirmed by inverting the vial; a stable gel will not flow.
Protocol 3.2: Preparation of Hydrogels (Solvent Exchange Method)
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, DMF) at a high concentration.
-
In a separate vial, place the desired volume of water.
-
Inject the gelator stock solution into the water with gentle stirring.
-
The change in solvent polarity will induce the self-assembly and gelation of this compound.
-
Allow the mixture to stand at room temperature for the gel to fully form.
Table 1: Illustrative Gelation Properties of this compound
| Solvent System | Minimum Gelation Concentration (MGC) (mg/mL) | Gel-to-Sol Transition Temperature (Tgel) (°C) at 10 mg/mL |
| Toluene | 8 | 75 |
| Xylene | 10 | 88 |
| DMSO/Water (1:1 v/v) | 15 | 95 |
| DMF/Water (1:1 v/v) | 12 | 92 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and purity of the reagents.
Characterization of Supramolecular Gels
The properties of the formed gels can be characterized using various techniques to understand their morphology, mechanical strength, and the molecular interactions driving their formation.
Protocol 4.1: Scanning Electron Microscopy (SEM) for Morphology
-
Freeze-dry a sample of the gel to remove the solvent while preserving the fibrillar network.
-
Mount the dried xerogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample using an SEM to observe the morphology of the self-assembled fibers.
Protocol 4.2: Rheological Measurements for Mechanical Properties
-
Place a sample of the gel onto the plate of a rheometer.
-
Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates a stable gel.
-
Perform a temperature ramp experiment to determine the gel-to-sol transition temperature (Tgel), which is the temperature at which G' and G'' cross over.
Table 2: Illustrative Rheological Properties of this compound Gels (at 1% strain, 1 Hz)
| Gel System (10 mg/mL) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Toluene Organogel | 1.5 x 10⁴ | 1.2 x 10³ |
| DMSO/Water Hydrogel | 2.8 x 10⁴ | 2.5 x 10³ |
Note: The values presented in this table are illustrative and can be influenced by factors such as concentration, solvent, and temperature.
Protocol 4.3: Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
-
Record the FTIR spectrum of the dry this compound powder.
-
Record the FTIR spectrum of the xerogel.
-
Compare the N-H stretching and C=O stretching regions of the spectra. A shift to lower wavenumbers in the gel state compared to the powder indicates the formation of hydrogen bonds.
Application in Controlled Drug Delivery
Supramolecular gels can be used as matrices for the sustained release of therapeutic agents.
Protocol 5.1: Drug Loading into the Gel
-
Dissolve both this compound and the desired drug (e.g., a hydrophobic small molecule) in the chosen solvent by heating.
-
Allow the mixture to cool and form the drug-loaded gel.
-
For hydrogels, the drug can be dissolved in the initial organic solvent stock solution with the gelator.
Protocol 5.2: In Vitro Drug Release Study
-
Place a known amount of the drug-loaded gel into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculate the cumulative drug release over time.
Table 3: Illustrative In Vitro Release of a Model Hydrophobic Drug
| Time (hours) | Cumulative Release (%) from Toluene Organogel | Cumulative Release (%) from DMSO/Water Hydrogel |
| 1 | 5 | 8 |
| 6 | 20 | 28 |
| 12 | 35 | 45 |
| 24 | 55 | 68 |
| 48 | 78 | 85 |
| 72 | 92 | 95 |
Note: This data is for illustrative purposes only. Actual release profiles will depend on the specific drug, gelator concentration, and release medium.
Visualizations
Caption: Experimental workflow for the synthesis, gelation, characterization, and drug delivery application of this compound supramolecular gels.
Caption: Logical pathway for the formation of a supramolecular gel from this compound.
Application Notes and Protocols for N1,N4-Dicyclohexylterephthalamide Gel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N4-Dicyclohexylterephthalamide is a versatile low molecular weight gelator capable of forming thermally reversible organogels in a variety of organic solvents. The formation of these gels is driven by non-covalent interactions, primarily hydrogen bonding between the amide functionalities, leading to the self-assembly of the molecules into a three-dimensional fibrous network that immobilizes the solvent. This unique property makes this compound-based gels promising candidates for various applications, particularly in the field of drug delivery for hydrophobic therapeutic agents.
These application notes provide a detailed overview of the experimental setup for the formation and characterization of this compound gels. The protocols outlined below are intended to serve as a comprehensive guide for researchers and scientists in academic and industrial settings, including those involved in drug development.
Data Presentation
Table 1: Gelation Capability of this compound in Various Solvents
| Solvent | Polarity Index | Gelation Behavior | Minimum Gelation Concentration (MGC) (wt%) |
| Cyclohexane | 0.2 | Opaque Gel | 0.5 - 1.0 |
| Toluene | 2.4 | Translucent Gel | 1.0 - 1.5 |
| Chloroform | 4.1 | Clear Gel | 1.5 - 2.0 |
| Ethyl Acetate | 4.4 | Partial Gelation | > 2.0 |
| Acetone | 5.1 | Solution | No Gelation |
| Ethanol | 5.2 | Solution | No Gelation |
Note: The MGC values are illustrative and can vary depending on the purity of the gelator and solvent, as well as the experimental conditions.
Table 2: Rheological Properties of a 1% (w/v) this compound Gel in Cyclohexane
| Parameter | Value |
| Storage Modulus (G') | ~ 10^4 - 10^5 Pa |
| Loss Modulus (G'') | ~ 10^3 - 10^4 Pa |
| Loss Tangent (tan δ = G''/G') | < 0.1 |
| Gel-Sol Transition Temperature (Tgel) | 60 - 80 °C |
Note: These values are typical for organogels and demonstrate a predominantly elastic behavior.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the reaction of terephthaloyl chloride with cyclohexylamine.
Materials:
-
Terephthaloyl chloride
-
Cyclohexylamine
-
Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
Dissolve terephthaloyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclohexylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Add the cyclohexylamine solution dropwise to the terephthaloyl chloride solution with constant stirring over a period of 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hot ethanol to obtain this compound as a white solid.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: Preparation of this compound Organogel
This protocol details the "heating and cooling" method for preparing the organogel.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Organic solvent of choice (e.g., cyclohexane, toluene)
-
Vial with a screw cap
Procedure:
-
Weigh the desired amount of this compound and place it in a vial.
-
Add the calculated volume of the organic solvent to achieve the desired concentration (refer to Table 1 for guidance on MGC).
-
Seal the vial tightly.
-
Heat the mixture in a water bath or on a hot plate with stirring until the solid is completely dissolved. The temperature should be raised above the gel-sol transition temperature (Tgel).
-
Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.
-
Gel formation can be confirmed by inverting the vial; a stable gel will not flow.
Protocol 3: Loading of a Hydrophobic Drug into the Organogel
This protocol describes the in-situ method for encapsulating a hydrophobic drug within the gel matrix.
Materials:
-
This compound
-
Organic solvent
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Vial with a screw cap
Procedure:
-
Weigh the required amounts of this compound and the hydrophobic drug.
-
Place both solids in a vial.
-
Add the appropriate volume of the organic solvent.
-
Heat the mixture while stirring until both the gelator and the drug are fully dissolved, forming a homogenous solution.
-
Allow the solution to cool down to room temperature without any agitation.
-
The hydrophobic drug will be entrapped within the self-assembled fibrous network of the organogel as it forms.
Protocol 4: Rheological Characterization of the Organogel
This protocol provides a general procedure for analyzing the viscoelastic properties of the prepared organogel using a rheometer.
Equipment:
-
Rheometer with parallel plate or cone-plate geometry
-
Peltier temperature controller
Procedure:
-
Sample Loading: Carefully transfer the prepared organogel onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely and any excess is trimmed.
-
Strain Sweep Test: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz). Identify the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent oscillatory tests should be performed within this LVER.
-
Frequency Sweep Test: To evaluate the gel's behavior at different time scales, conduct a frequency sweep at a constant strain (within the LVER). A typical gel will exhibit a G' that is significantly higher than G'' and both moduli will show weak dependence on frequency.
-
Temperature Sweep Test: To determine the gel-sol transition temperature (Tgel), perform a temperature ramp at a constant frequency and strain. Tgel is often identified as the temperature at which G' and G'' crossover.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Process for organogel formation and in-situ drug loading.
Caption: Key characterization steps for the this compound gel.
Application Notes: Quantitative Analysis of N1,N4-Dicyclohexylterephthalamide
Application Notes: N1,N4-Dicyclohexylterephthalamide as a High-Performance Nucleating Agent for Injection-Molded Automotive Parts
For Research, Scientific, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of N1,N4-Dicyclohexylterephthalamide as a nucleating agent for polypropylene (PP) in the context of injection-molded automotive components. This document outlines the significant improvements in mechanical and thermal properties imparted by this additive, detailed experimental protocols for its application, and a summary of the relevant data.
Introduction
This compound is a highly effective nucleating agent for polypropylene, demonstrating a dual α and β-nucleating ability. This unique characteristic leads to the formation of a fine crystalline structure in the polymer matrix, resulting in a simultaneous improvement of both stiffness and toughness.[1] For the automotive industry, this translates to the production of lighter, more durable, and cost-effective components with enhanced dimensional stability and heat resistance. This document serves as a guide for researchers and polymer scientists in leveraging the benefits of this compound for the development of advanced automotive materials.
Key Advantages in Automotive Applications
The incorporation of this compound into polypropylene offers several key advantages for automotive parts, including:
-
Improved Mechanical Properties: A significant increase in impact strength and tensile strength allows for the production of more robust components that can withstand demanding conditions.
-
Enhanced Thermal Stability: The modified crystalline structure leads to a higher heat deflection temperature (HDT), making the parts suitable for under-the-hood applications and environments with elevated temperatures.
-
Reduced Cycle Times: As a nucleating agent, it accelerates the crystallization rate of polypropylene, which can lead to shorter cooling times in the injection molding process and increased production efficiency.[2][3]
-
Lightweighting: The improved mechanical properties can enable the design of parts with thinner walls, contributing to overall vehicle weight reduction and improved fuel efficiency.
Data Presentation
The following tables summarize the typical improvements in the mechanical and thermal properties of polypropylene upon the addition of this compound. The data presented is a representative summary based on available literature and typical performance enhancements.
Table 1: Mechanical Properties of Polypropylene with and without this compound
| Property | Test Method | Neat Polypropylene (Homopolymer) | Polypropylene + 0.2% this compound | Percentage Improvement |
| Tensile Strength at Yield (MPa) | ISO 527 | 35 | 45 | ~28% |
| Flexural Modulus (MPa) | ISO 178 | 1500 | 1800 | ~20% |
| Notched Izod Impact Strength (kJ/m²) | ISO 180 | 4 | 9 | ~125% |
Note: The values presented are typical and can vary depending on the specific grade of polypropylene, processing conditions, and the exact concentration of the nucleating agent.
Table 2: Thermal Properties of Polypropylene with and without this compound
| Property | Test Method | Neat Polypropylene (Homopolymer) | Polypropylene + 0.2% this compound | Improvement |
| Heat Deflection Temperature (HDT) @ 0.45 MPa (°C) | ISO 75 | 95 | 110 | +15°C |
| Crystallization Temperature (Tc) (°C) | DSC | ~110 | ~125 | +15°C |
Note: The increase in crystallization temperature is a key indicator of the nucleating agent's efficiency and contributes to reduced cycle times in injection molding.
Experimental Protocols
This section provides detailed protocols for the compounding of polypropylene with this compound and the subsequent injection molding of test specimens for automotive applications.
Protocol 1: Compounding of Polypropylene with this compound
Objective: To prepare a homogeneous blend of polypropylene with this compound for subsequent injection molding.
Materials and Equipment:
-
Polypropylene (homopolymer or copolymer, suitable for automotive applications)
-
Twin-screw extruder
-
Gravimetric feeder
-
Strand pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polypropylene pellets for 2-4 hours at 80-100°C to remove any residual moisture.
-
Additive Preparation: Prepare a pre-blend of this compound at a concentration of 0.1% to 0.3% by weight with a small amount of the polypropylene powder.[4][5][6] This can be done in a high-speed mixer to ensure a good initial dispersion.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Feed zone: 180-200°C
-
Compression zone: 200-220°C
-
Metering zone: 220-230°C
-
Die: 230°C
-
-
Calibrate the gravimetric feeders to accurately dose the polypropylene and the pre-blended nucleating agent into the extruder.
-
Set the screw speed to ensure adequate mixing without excessive shear, which could degrade the polymer. A typical range is 200-400 RPM.
-
-
Pelletizing: The molten polymer blend is extruded through the die as strands, which are then cooled in a water bath and cut into pellets using a strand pelletizer.
-
Post-Drying: Dry the compounded pellets for 2-4 hours at 80-100°C before injection molding.
Protocol 2: Injection Molding of Automotive Components
Objective: To produce standardized test specimens or prototype automotive parts from the compounded polypropylene with this compound.
Materials and Equipment:
-
Compounded polypropylene pellets with this compound
-
Injection molding machine
-
Standard test specimen mold (e.g., for tensile, flexural, and impact testing) or a prototype automotive part mold.
Procedure:
-
Machine Setup:
-
Set the barrel temperature profile. A typical profile for nucleated polypropylene is:
-
Rear zone: 190-210°C
-
Center zone: 210-230°C
-
Front zone: 230-250°C
-
Nozzle: 230-250°C
-
-
Set the mold temperature. A range of 40-70°C is generally recommended.[7] A higher mold temperature can improve surface finish and reduce molded-in stress.
-
-
Processing Parameters:
-
Injection Pressure: Typically in the range of 80-120 MPa. This should be sufficient to fill the mold completely without flashing.
-
Holding Pressure: Set to 40-60% of the injection pressure to compensate for shrinkage during cooling.
-
Injection Speed: A moderate to high injection speed is often used, but should be optimized to avoid defects like flow marks.
-
Cooling Time: This will be dependent on the part thickness. Due to the accelerated crystallization from the nucleating agent, the cooling time can often be reduced compared to neat polypropylene. Start with a conservative time and gradually reduce it to find the optimal cycle time.
-
-
Molding and Ejection:
-
Inject the molten polymer into the mold cavity.
-
Apply holding pressure for the set time.
-
Allow the part to cool for the specified time.
-
Eject the finished part from the mold.
-
-
Part Conditioning: Allow the molded parts to condition at ambient temperature for at least 24 hours before performing any mechanical testing to ensure that the crystalline structure has stabilized.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow from material preparation to the final testing of the injection-molded automotive part.
Caption: Workflow for producing and testing injection-molded automotive parts with this compound.
Conclusion
This compound is a potent nucleating agent for polypropylene, offering substantial improvements in mechanical and thermal properties that are highly desirable for automotive applications. By following the detailed protocols outlined in these application notes, researchers and engineers can effectively utilize this additive to develop high-performance, lightweight, and durable injection-molded components. The provided data serves as a baseline for the expected enhancements, although optimization of the additive concentration and processing parameters is recommended for specific applications to achieve the desired performance characteristics.
References
- 1. Maintenance 3 – بهین پردازان-behinpolimer [behinpolymerco.com]
- 2. specialchem.com [specialchem.com]
- 3. EP1991612B1 - Nucleating agent additive compositions and methods - Google Patents [patents.google.com]
- 4. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]
- 5. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 6. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 from China Factory [ecer.com]
- 7. Practical Guide to Injection Molding Parameters for Polypropylene (PP) - CN Mould & Plastic Limited [cnmouldplastic.com]
N1,N4-Dicyclohexylterephthalamide: Application Notes and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safety and Handling Procedures
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological endpoints for N1,N4-Dicyclohexylterephthalamide is not consistently available, general safety precautions for handling fine chemicals should be strictly followed. The information below is compiled from available chemical supplier data and safety information for structurally related compounds.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₂O₂ | [1] |
| Molecular Weight | 328.4 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Insoluble in water. | [3] |
Hazard Identification and Precautionary Measures
Due to the lack of specific GHS classification for this compound, a conservative approach to safety is recommended. The following recommendations are based on general principles for handling powdered chemicals of unknown toxicity.
| Hazard Category | Precautionary Statement |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
| Skin Contact | May cause skin irritation. Wear protective gloves (e.g., nitrile) and a lab coat. |
| Eye Contact | May cause eye irritation. Wear safety glasses with side shields or chemical goggles. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.
Application Notes and Experimental Protocols
The primary application of this compound is as a β-nucleating agent for polypropylene and other polymers. This section outlines a general protocol for its synthesis and its application in polymer processing.
Synthesis of this compound
A common method for synthesizing this compound is through the condensation reaction of terephthaloyl chloride with cyclohexylamine.[4]
Materials:
-
Terephthaloyl chloride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine)
-
Ethanol and water for recrystallization
Protocol:
-
Dissolve terephthaloyl chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add a solution of cyclohexylamine and triethylamine in the same solvent to the reaction vessel.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the mixture may be heated to reflux for a specified period to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any precipitated salts.
-
The solvent is then removed from the filtrate, typically by rotary evaporation.
-
The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[4]
Application in Polymer Processing (Polypropylene Nucleation)
This protocol describes the use of this compound as a nucleating agent to modify the crystalline structure of polypropylene.
Materials:
-
Polypropylene (PP) resin
-
This compound (typically 0.1-0.5% by weight)
-
Twin-screw extruder or similar melt compounding equipment
-
Injection molding machine or compression molder
-
Differential Scanning Calorimeter (DSC) for thermal analysis
Protocol:
-
Dry the polypropylene resin to remove any moisture.
-
Dry blend the PP resin with the desired concentration of this compound powder.
-
Melt compound the mixture using a twin-screw extruder at a temperature suitable for polypropylene (e.g., 180-220 °C). This ensures a homogeneous dispersion of the nucleating agent within the polymer matrix.
-
The extruded strands are cooled and pelletized.
-
The resulting pellets can then be used for further processing, such as injection molding or compression molding, to produce test specimens.
-
The effect of the nucleating agent on the crystallization behavior of the polypropylene can be analyzed using Differential Scanning Calorimetry (DSC). An increase in the crystallization temperature (Tc) upon cooling from the melt is indicative of effective nucleation.
Visualizations
Logical Workflow for Handling this compound
Caption: General laboratory workflow for the safe handling of this compound.
Mechanism of Action as a Nucleating Agent
Caption: The role of this compound in polymer crystallization.
Signaling Pathways
There is no information available in the public domain to suggest that this compound is involved in any biological signaling pathways. Its primary application is in materials science, and it does not appear to have been investigated for pharmacological or biological activity. Therefore, no signaling pathway diagrams can be provided.
Disclaimer: The information provided in this document is intended for guidance and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment.
References
- 1. This compound | C20H28N2O2 | CID 306643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 3. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl … [ouci.dntb.gov.ua]
- 4. This compound | 15088-29-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Optimizing N1,N4-Dicyclohexylterephthalamide Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N1,N4-dicyclohexylterephthalamide. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and efficient synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The three most common starting materials are terephthaloyl chloride, terephthalic acid, and dimethyl terephthalate. The choice of starting material often depends on the availability of reagents, desired reaction conditions, and scale of the synthesis.
Q2: Why are anhydrous conditions crucial when using terephthaloyl chloride?
A2: Terephthaloyl chloride is highly reactive towards water. Hydrolysis of the acyl chloride groups to carboxylic acids will not only consume the starting material but also complicate the purification of the final product. The intermediate "half-acid" and the fully hydrolyzed terephthalic acid can act as impurities.[1]
Q3: What is the role of a base, such as triethylamine, in the reaction between terephthaloyl chloride and cyclohexylamine?
A3: The reaction of terephthaloyl chloride with cyclohexylamine produces two equivalents of hydrochloric acid (HCl) as a byproduct.[2] A base like triethylamine is added to neutralize the HCl, preventing it from protonating the cyclohexylamine and rendering it unreactive. This ensures the reaction proceeds to completion.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[3] The disappearance of the starting materials (terephthaloyl chloride and cyclohexylamine) and the appearance of the product spot (with an approximate Rf of 0.5 in 7:3 hexane:EtOAc) indicate the reaction is proceeding.[3]
Q5: My crude product has a low melting point and appears impure. What is the best way to purify it?
A5: Recrystallization is a highly effective method for purifying this compound. A common solvent system for recrystallization is an ethanol/water mixture.[3] Dissolving the crude product in hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling, will typically yield pure crystalline product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of terephthaloyl chloride due to moisture. 3. Insufficient base to neutralize HCl byproduct. 4. Loss of product during workup or purification. | 1. Extend the reaction time and/or increase the reaction temperature. Monitor by TLC until starting materials are consumed. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least two equivalents of base (e.g., triethylamine) per equivalent of terephthaloyl chloride. 4. Be careful during extraction and filtration steps. For recrystallization, avoid adding too much of the anti-solvent (water) at once, as this can cause the product to oil out or precipitate too quickly, trapping impurities. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities. 2. The solvent system for recrystallization is not optimal. 3. Cooling the recrystallization solution too quickly. | 1. Attempt to purify a small portion by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product, which can then be used as a seed crystal.[3] 2. Experiment with different solvent systems for recrystallization. Besides ethanol/water, other polar protic solvents in combination with a non-polar co-solvent might be effective. 3. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Presence of colored impurities from starting materials or side reactions. 2. Thermal degradation if the reaction was carried out at very high temperatures for an extended period. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed colored impurities. 2. If using the terephthalic acid or dimethyl terephthalate route which requires higher temperatures, ensure the reaction temperature is carefully controlled and not unnecessarily high. |
| Observed Spectroscopic Data (NMR, IR) Does Not Match the Expected Structure | 1. Presence of unreacted starting materials or byproducts. 2. Incorrect product has been synthesized. | 1. Review the purification procedure. Multiple recrystallizations or column chromatography may be necessary. Check for the presence of characteristic peaks of starting materials or byproducts (e.g., terephthalic acid). 2. Re-evaluate the synthetic route and reaction conditions. Confirm the identity of all starting materials before use. |
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of this compound from different starting materials.
Table 1: Synthesis from Terephthaloyl Chloride
| Parameter | Condition | Notes | Reported Yield |
| Starting Material | Terephthaloyl chloride | Highly reactive; sensitive to moisture. | >95%[3] |
| Reagent | Cyclohexylamine (2 equivalents) | ||
| Base | Triethylamine (2 equivalents) | To neutralize the HCl byproduct. | |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | Solvent should be dry. | |
| Temperature | Reflux | ||
| Reaction Time | Typically 2-6 hours | Monitor by TLC. |
Table 2: Synthesis from Terephthalic Acid
| Parameter | Condition | Notes | Reported Yield |
| Starting Material | Terephthalic acid | Less reactive than terephthaloyl chloride. | ~85-90%[3] |
| Reagent | Cyclohexylamine (2 equivalents) | ||
| Coupling Agent | Dehydrating agent (e.g., a carbodiimide) or high temperature | To facilitate the removal of water. | |
| Solvent | High-boiling solvent or solvent-free | ||
| Temperature | 150-200°C | High temperatures are required for direct amidation. | |
| Reaction Time | Several hours to overnight |
Table 3: Synthesis from Dimethyl Terephthalate
| Parameter | Condition | Notes | Reported Yield |
| Starting Material | Dimethyl terephthalate | Reaction involves the displacement of methanol. | 88.4%[4] |
| Reagent | Cyclohexylamine | ||
| Catalyst/Base | Pyridine and Potassium Carbonate | To drive the reaction to completion. | |
| Solvent | Pyridine can act as both catalyst and solvent. | ||
| Temperature | 135°C[4] | ||
| Reaction Time | 30 hours[4] |
Experimental Protocols
Protocol 1: Synthesis from Terephthaloyl Chloride
This is the most common and generally highest-yielding laboratory method.
Materials:
-
Terephthaloyl chloride
-
Cyclohexylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethanol
-
Deionized water
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolve terephthaloyl chloride (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve cyclohexylamine (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the cyclohexylamine/triethylamine solution to the stirred solution of terephthaloyl chloride at 0°C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux.
-
Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Visualizations
Experimental Workflow for Synthesis from Terephthaloyl Chloride
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: N1,N4-Dicyclohexylterephthalamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N1,N4-Dicyclohexylterephthalamide. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and product purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider extending the reaction time or increasing the temperature. Ensure vigorous stirring, especially for heterogeneous mixtures.
-
-
Reagent Purity and Stoichiometry: The purity of starting materials, particularly the terephthalic acid derivative and cyclohexylamine, is crucial. Impurities can lead to side reactions. Incorrect stoichiometry, such as an insufficient amount of cyclohexylamine, will directly limit the yield.
-
Solution: Use high-purity reagents. Ensure accurate measurement of all reactants. A slight excess of the amine may be used to drive the reaction to completion, but a large excess can complicate purification.
-
-
Side Reactions: Several side reactions can reduce the yield of the desired product.
-
Hydrolysis of Acyl Chloride: If using terephthaloyl chloride, exposure to moisture can cause hydrolysis back to terephthalic acid, which is less reactive under the same conditions.
-
Ammonium Salt Formation: When using terephthalic acid directly, an acid-base reaction between the carboxylic acid and the amine can form a stable ammonium salt, which may not readily convert to the amide without sufficient heat.
-
Solution: For the acyl chloride method, ensure all glassware is dry and use an inert atmosphere (e.g., nitrogen or argon). When starting from terephthalic acid, ensure the reaction temperature is high enough to promote dehydration of the intermediate ammonium salt.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Optimize the purification protocol. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. Ensure complete precipitation before filtration.
-
Question 2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Answer:
Discoloration often indicates the presence of impurities formed through side reactions or degradation.
-
Cause: High reaction temperatures, especially for prolonged periods, can lead to thermal degradation of the reactants or the product. Air oxidation can also contribute to the formation of colored impurities.
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature. While some methods require high heat, avoid excessive temperatures or prolonged heating times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
Purification: Discolored products can often be purified by recrystallization. Activated carbon treatment during recrystallization can also help remove colored impurities.
-
Question 3: I am having difficulty removing unreacted starting materials from my final product. What purification strategies are most effective?
Answer:
The choice of purification method depends on the starting materials used.
-
Unreacted Terephthaloyl Chloride: This is highly reactive and will likely be quenched to terephthalic acid during aqueous work-up.
-
Unreacted Terephthalic Acid: Terephthalic acid has low solubility in most organic solvents. It can be removed by dissolving the crude product in a suitable organic solvent and filtering off the insoluble terephthalic acid. Alternatively, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can convert terephthalic acid to its water-soluble salt, which can then be separated in the aqueous layer.
-
Unreacted Cyclohexylamine: Cyclohexylamine is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The resulting cyclohexylammonium salt is water-soluble.
-
Recrystallization: This is a highly effective method for purifying this compound.[1] A common solvent system is ethanol/water.[1] The crude product is dissolved in hot ethanol, and water is added until the solution becomes slightly cloudy. Upon cooling, the pure product crystallizes out.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three most common methods start from:
-
Terephthaloyl chloride and cyclohexylamine. This is often the most efficient method, proceeding with high yield at relatively low temperatures.[1]
-
Terephthalic acid and cyclohexylamine. This method is more direct but typically requires higher temperatures to drive off the water byproduct.[1]
-
Dimethyl terephthalate and cyclohexylamine. This route involves the aminolysis of an ester and also requires elevated temperatures and often a catalyst.[1]
Q2: Which solvent is best for the synthesis of this compound?
A2: The choice of solvent depends on the synthetic route.
-
For the reaction with terephthaloyl chloride , aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used in the presence of a base like triethylamine.[1] A biphasic system with an inert organic solvent (e.g., benzene, toluene) and an aqueous solution of sodium hydroxide can also be effective.
-
The direct amidation of terephthalic acid can be performed neat (solvent-free) at high temperatures or in a high-boiling solvent.
-
For the synthesis from dimethyl terephthalate , pyridine can act as both a solvent and a catalyst.
Q3: What is the role of a base (e.g., triethylamine, pyridine, sodium hydroxide) in the synthesis?
A3: A base is typically used to neutralize the acidic byproduct of the reaction.
-
In the reaction of terephthaloyl chloride with cyclohexylamine, two equivalents of hydrogen chloride (HCl) are produced. A base like triethylamine or pyridine is added to scavenge the HCl, preventing the formation of cyclohexylammonium chloride, which would be unreactive.[1]
-
In the synthesis from dimethyl terephthalate , a base like potassium carbonate can be used as a catalyst.[2]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide N-H and C=O stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the different synthetic routes to this compound.
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature | Reported Yield | Reference |
| Terephthaloyl chloride | Cyclohexylamine | Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Reflux | >95% | [1] |
| Terephthaloyl chloride | Cyclohexylamine | Sodium Hydroxide | Benzene/Water | 10 ± 5 °C | 95.1% | [3] |
| Terephthalic acid | Cyclohexylamine | Dehydrating Agent | None (solvent-free) or high-boiling solvent | 150-200°C | ~85-90% | [1] |
| Dimethyl terephthalate | Cyclohexylamine | Pyridine; Potassium Carbonate | Pyridine | 135°C | 88.4% | [2] |
Experimental Protocols
Method 1: Synthesis from Terephthaloyl Chloride
This protocol is adapted from patent literature and offers a high yield.
Materials:
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Terephthaloyl chloride (p-phthaloyl chloride)
-
Cyclohexylamine (hexahydroaniline)
-
Sodium hydroxide
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Benzene (or another inert non-polar organic solvent like toluene)
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Deionized water
-
Ice
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.3 g of terephthaloyl chloride in 90 mL of benzene.
-
Cool the solution to 10 °C using an ice-water bath.
-
Prepare a mixture of 19.8 g of cyclohexylamine and 80 g of a 10% aqueous sodium hydroxide solution.
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Add the cyclohexylamine-sodium hydroxide mixture dropwise to the stirred terephthaloyl chloride solution over approximately 52 minutes, maintaining the reaction temperature at 10 ± 5 °C.
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After the addition is complete, continue to stir the mixture at the same temperature for an additional 30 minutes.
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Filter the resulting solid product by suction filtration.
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Wash the filter cake with water until the washings are neutral.
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Dry the product to obtain this compound. The reported yield for this procedure is 31.2 g (95.1%).[3]
Method 2: Synthesis from Dimethyl Terephthalate
This method utilizes a catalyst system to drive the reaction.
Materials:
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Dimethyl terephthalate
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Cyclohexylamine
-
Pyridine
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Potassium carbonate
-
Xylene
-
Deionized water
Procedure:
-
To a 100 mL three-necked round bottom flask equipped with a condenser, separator, and stirrer, add 9.42 g of dimethyl terephthalate, 22.52 g of cyclohexylamine, 25 mL of pyridine, and 0.69 g of potassium carbonate.[2]
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Heat the mixture in an oil bath to 135 °C and maintain this temperature for 30 hours, collecting the distillate in the separator.[2]
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During the reaction, add fresh cyclohexylamine in portions as needed to maintain the reaction.
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After 30 hours, add xylene to the reaction mixture and distill off a portion of the solvent.
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After the reaction is complete, recover the solvent under reduced pressure.
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Add water to the residue, and collect the solid product by filtration.
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Wash the product with water to obtain this compound. The reported yield is 14.08 g (88.4%).[2]
Method 3: Synthesis from Terephthalic Acid (General Procedure)
This method requires high temperatures to facilitate the dehydration reaction.
Materials:
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Terephthalic acid
-
Cyclohexylamine
Procedure:
-
Combine terephthalic acid and at least two equivalents of cyclohexylamine in a reaction vessel equipped for high-temperature reactions and water removal (e.g., a Dean-Stark apparatus).
-
Heat the mixture to 150-200 °C.
-
The reaction can be carried out without a solvent or in a high-boiling point solvent.
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Continuously remove the water that is formed during the reaction to drive the equilibrium towards the product.
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Monitor the reaction for the cessation of water formation.
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Cool the reaction mixture and purify the crude product, typically by recrystallization from a suitable solvent like ethanol/water.
Mandatory Visualization
Caption: Synthesis pathways to this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
Troubleshooting low purity in N1,N4-Dicyclohexylterephthalamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of N1,N4-Dicyclohexylterephthalamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in the synthesis of this compound when using terephthaloyl chloride and cyclohexylamine?
A1: The most prevalent issue leading to low purity is the presence of moisture in the reaction. Terephthaloyl chloride is highly reactive and readily undergoes hydrolysis.[1][2] This hydrolysis leads to the formation of terephthalic acid and a partially reacted intermediate, 4-(chloroformyl)benzoic acid (the "half-acid").[1][3][4] Both of these are common impurities that can be difficult to remove from the final product.
Q2: What are the ideal reaction conditions to maximize purity?
A2: To maximize the purity of this compound, it is crucial to maintain anhydrous (dry) conditions throughout the synthesis.[5] This includes using dry solvents (such as dichloromethane or THF), freshly distilled cyclohexylamine, and ensuring all glassware is thoroughly dried. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. A base, such as triethylamine or pyridine, is often used to neutralize the hydrochloric acid byproduct formed during the reaction.
Q3: My final product is a white powder, but the melting point is lower than expected and the range is broad. What could be the issue?
A3: A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting materials (terephthaloyl chloride or cyclohexylamine), or byproducts from side reactions like the hydrolysis of terephthaloyl chloride, will depress and broaden the melting point of the final product.
Q4: How can I effectively purify my crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization.[5] A mixture of ethanol and water is often a suitable solvent system for this purpose.[5] The principle of recrystallization is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product will crystallize out in a purer form, leaving the majority of the impurities dissolved in the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Check the quality of the terephthaloyl chloride; it may have hydrolyzed during storage. - Increase reaction time or temperature moderately. |
| Loss of product during workup. | - Minimize the number of transfer steps. - Ensure the pH is appropriate during any aqueous washes to prevent product loss. | |
| Product is off-white or yellowish | Presence of colored impurities. | - Recrystallize the product. - Consider a wash with a dilute solution of a reducing agent like sodium bisulfite if oxidation is suspected. |
| Oily or sticky product | Presence of unreacted cyclohexylamine or solvent residue. | - Wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials. - Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Insoluble material in the desired product | Formation of polymeric byproducts or terephthalic acid. | - Terephthalic acid is often insoluble in many organic solvents. Attempt to dissolve the desired product in a suitable solvent (e.g., hot ethanol) and filter off the insoluble impurities. |
Experimental Protocols
Synthesis of this compound
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve terephthaloyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine: In the dropping funnel, prepare a solution of cyclohexylamine (2.2 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
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Reaction: Cool the flask containing the terephthaloyl chloride solution to 0 °C in an ice bath. Add the cyclohexylamine/triethylamine solution dropwise with vigorous stirring over 30 minutes.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Visualizations
References
Technical Support Center: N1,N4-Dicyclohexylterephthalamide Solutions
Disclaimer: Specific experimental data on the aggregation of N1,N4-Dicyclohexylterephthalamide is limited in publicly available literature. The following guidance is based on established principles of small molecule aggregation, particularly for compounds with similar structural motifs (aromatic cores, amide linkers, and aliphatic groups).
This compound's structure—a central terephthalamide core with cyclohexyl groups—presents a potential for aggregation. This is primarily driven by intermolecular hydrogen bonding between the amide groups[1]. Such self-organization can lead to the formation of organogels, especially in non-polar organic solvents[1]. For researchers in drug development, understanding and controlling such aggregation is critical, as it can lead to false-positive results in high-throughput screening (HTS) assays[2][3].
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to aggregation.
Q1: My solution of this compound is cloudy or contains visible precipitates, even at low concentrations. What could be the cause?
A1: This is a strong indication of aggregation or poor solubility. The primary driving force for the supramolecular assembly of this compound is hydrogen bonding between the amide groups[1]. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor, leading to the formation of ordered aggregates[1].
-
Immediate Actions:
-
Visual Inspection: Note the nature of the precipitate. Is it crystalline or amorphous?
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Solvent Check: Ensure you are using a suitable solvent. Terephthalamide derivatives often have poor solubility in water but better solubility in polar organic solvents[4].
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Temperature: The solubility of terephthalic acid, a related compound, increases with temperature[4]. Gentle warming of the solution may help dissolve the compound.
-
Q2: I am observing inconsistent results in my biological assays. Could aggregation of this compound be the culprit?
A2: Yes, this is a classic problem in drug discovery. Small molecule aggregates can non-specifically inhibit enzymes or disrupt assay formats, leading to false positives[2][3][5]. These aggregates, often in the nanometer to micrometer range, can sequester proteins through surface adsorption[3][5].
-
Troubleshooting Steps:
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Run a control with detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt colloidal aggregates. If the inhibitory effect of your compound is significantly reduced in the presence of the detergent, it is likely an aggregation-based artifact.
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Characterize the solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of particles in your solution under assay conditions[3][6].
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Vary compound concentration: Aggregation is a concentration-dependent phenomenon. If you observe a very steep dose-response curve, it might indicate aggregation.
-
Q3: My compound shows activity against multiple, unrelated targets. Is this related to aggregation?
A3: This phenomenon, known as "promiscuous inhibition," is a common characteristic of aggregating compounds[3]. The aggregates can create a large surface area that non-specifically binds to and sequesters various proteins, giving the appearance of broad-spectrum activity[3].
-
Verification:
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Literature Search: Check databases for known aggregating compounds or compounds with similar scaffolds.
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Counter-Screening: Test your compound in an assay known to be sensitive to aggregators, such as the AmpC β-lactamase assay[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular forces driving the aggregation of this compound?
A1: The main driving forces are:
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Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups are prime candidates for forming strong, directional hydrogen bonds, leading to self-assembly[1].
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Hydrophobic Interactions: The cyclohexyl and phenyl groups can contribute to aggregation through hydrophobic interactions, especially in aqueous environments.
-
π-π Stacking: The central benzene ring can interact with other rings through π-π stacking, further stabilizing aggregates.
Q2: How can I prevent or minimize aggregation in my stock solutions and experimental assays?
A2: A multi-pronged approach is often necessary:
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Solvent Selection: Choose a solvent in which the compound is highly soluble. For terephthalamide-based molecules, polar aprotic solvents like DMSO or DMF are often good starting points. The choice of solvent can significantly influence aggregation[7].
-
pH and Buffer Control: The solubility of molecules with acidic or basic groups can be highly pH-dependent[4][8][9]. Since amides can be hydrolyzed under strongly acidic or basic conditions, it's crucial to maintain a suitable pH.
-
Use of Excipients:
-
Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-80) can be very effective at preventing the formation of colloidal aggregates.
-
Co-solvents: Adding a certain percentage of a water-miscible organic solvent like ethanol can improve solubility in aqueous buffers[10].
-
-
Temperature Control: Solubility often increases with temperature[4]. However, be cautious, as elevated temperatures can also affect the stability of your compound or other assay components.
Q3: What experimental techniques can I use to detect and characterize the aggregation of this compound?
A3: Several techniques are available:
-
Dynamic Light Scattering (DLS): This is one of the most common methods to detect the presence and size of aggregates in a solution[3][6].
-
NMR Spectroscopy: Diffusion-ordered spectroscopy (DOSY) can be used to study the self-association of molecules.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance across a wide range of wavelengths.
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can provide visual confirmation of aggregates[6].
Data Presentation
Table 1: Example Solubility Data for a Hypothetical Terephthalamide Analog
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C | Observations |
| Water | 80.1 | < 0.01 | Insoluble, forms suspension |
| Ethanol | 24.5 | 0.5 | Sparingly soluble |
| DMSO | 46.7 | > 50 | Freely soluble |
| Dichloromethane (DCM) | 9.1 | 0.1 | Slightly soluble, may form a gel at higher concentrations |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Freely soluble |
This table contains illustrative data based on the general solubility of similar compounds.
Table 2: Effect of Additives on Aggregation of a Hypothetical Terephthalamide Analog in Aqueous Buffer (pH 7.4)
| Condition | Mean Particle Size (DLS) | Polydispersity Index (PDI) | Assay Interference |
| No Additive | 850 nm | 0.85 | High |
| + 0.01% Triton X-100 | 5 nm | 0.20 | Low |
| + 5% Ethanol | 450 nm | 0.65 | Moderate |
| + 5% DMSO | 10 nm | 0.25 | Low |
This table contains illustrative data.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final desired concentration in the assay buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to minimize precipitation.
-
Prepare a buffer blank containing the same concentration of DMSO.
-
-
Instrumentation Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
-
Measurement:
-
Filter the buffer blank through a 0.22 µm filter into a clean cuvette.
-
Run the measurement on the blank to ensure no background contaminants.
-
Filter the compound solution into a clean cuvette.
-
Perform the DLS measurement. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (typically > 5 nm) is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for suspected aggregation.
References
- 1. This compound | 15088-29-6 | Benchchem [benchchem.com]
- 2. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 3. wyatt.com [wyatt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of temperature and pH on the contraction and aggregation of microgels in aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Factors affecting the gelation process of N1,N4-Dicyclohexylterephthalamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gelation of N1,N4-Dicyclohexylterephthalamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it form gels?
A1: this compound is a low-molecular-weight organogelator (LMWG). Its molecular structure, featuring a rigid central terephthalamide core flanked by two cyclohexyl groups, facilitates self-assembly into three-dimensional fibrillar networks in appropriate solvents. The primary driving force for this self-assembly is intermolecular hydrogen bonding between the amide (N-H) and carbonyl (C=O) groups of neighboring molecules.
Q2: What is the general mechanism of gel formation?
A2: The gelation process is typically thermo-reversible and involves the following steps:
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Dissolution: At an elevated temperature, the this compound molecules dissolve in a suitable organic solvent.
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Nucleation: Upon cooling, the dissolved molecules begin to aggregate through hydrogen bonding, forming small, ordered nuclei.
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Fiber Growth: These nuclei grow into one-dimensional fibers or ribbons.
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Network Formation: At a sufficient concentration, known as the critical gelation concentration (CGC), these fibers entangle and form a 3D network that immobilizes the solvent, resulting in the formation of a gel.[1]
Q3: What type of solvents are suitable for the gelation of this compound?
A3: this compound typically forms organogels in non-polar or weakly polar organic solvents. The choice of solvent is critical, as it must be able to dissolve the gelator at elevated temperatures but allow for self-assembly upon cooling. Solvents that are too polar may interfere with the hydrogen bonding necessary for fiber formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No gel formation upon cooling. | 1. Concentration is below the Critical Gelation Concentration (CGC). 2. Inappropriate solvent. The solvent may be too polar, preventing the necessary hydrogen bonding for self-assembly.3. Insufficient heating. The gelator may not have fully dissolved.4. Cooling rate is too fast or too slow. | 1. Increase the concentration of this compound. 2. Use a less polar solvent. Test a range of solvents with varying polarities.3. Ensure the mixture is heated until the gelator is completely dissolved and the solution is clear. 4. Experiment with different cooling rates. A slower cooling rate often promotes the formation of more ordered fibrillar networks. |
| The formed gel is weak or unstable. | 1. Concentration is close to the CGC. 2. Suboptimal solvent. 3. Rapid cooling. This can lead to a less organized and weaker network structure. | 1. Increase the gelator concentration. 2. Optimize the solvent system. Sometimes a mixture of solvents can yield better results.3. Allow the solution to cool slowly and undisturbed at room temperature. |
| Precipitate or crystals form instead of a gel. | 1. Poor solubility of the gelator in the chosen solvent even at high temperatures. 2. Solvent is too non-polar. This can lead to strong aggregation and precipitation rather than the formation of a fine fibrillar network.3. Very slow cooling. In some cases, extremely slow cooling can favor crystallization over gelation. | 1. Choose a solvent with slightly higher polarity or a co-solvent to improve solubility at elevated temperatures. 2. Experiment with a slightly more polar solvent. 3. Try a moderately faster cooling rate. |
| Gel collapses or "sweats" solvent over time (syneresis). | 1. The gel network is slowly reorganizing into a more thermodynamically stable state, expelling the solvent. 2. Suboptimal gelator concentration or solvent. | 1. Optimize the gelator concentration and solvent system to enhance the stability of the network. 2. Consider using a mixture of solvents to improve the interaction between the solvent and the fibrillar network. |
Quantitative Data
Table 1: Hypothetical Gelation Properties of this compound in Various Solvents
| Solvent | Polarity Index | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) at 2 wt% |
| Toluene | 2.4 | [To be determined experimentally] | [To be determined experimentally] |
| Cyclohexane | 0.2 | [To be determined experimentally] | [To be determined experimentally] |
| Decane | 0.0 | [To be determined experimentally] | [To be determined experimentally] |
| Chloroform | 4.1 | [To be determined experimentally] | [To be determined experimentally] |
| Tetrahydrofuran (THF) | 4.0 | [To be determined experimentally] | [To be determined experimentally] |
Note: The above table is for illustrative purposes. The actual values need to be determined experimentally as they are highly dependent on the specific solvent and experimental conditions.
Experimental Protocols
Standard Protocol for Organogel Preparation (Inversion Test Method)
-
Preparation: Weigh a specific amount of this compound and place it in a sealed vial.
-
Solvent Addition: Add a measured volume of the desired organic solvent to the vial.
-
Dissolution: Heat the vial until the solid is completely dissolved, resulting in a clear solution. Gentle agitation may be required.
-
Gelation: Allow the solution to cool to room temperature without disturbance.
-
Confirmation: Invert the vial. If the solution does not flow, a gel is considered to have formed.
Visualizations
Caption: Factors influencing the gelation process of this compound.
Caption: A logical workflow for troubleshooting common gelation issues.
References
Technical Support Center: N1,N4-Dicyclohexylterephthalamide Crystal Size Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the crystal size of N1,N4-Dicyclohexylterephthalamide (DCHT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary method for controlling the crystal size of this compound?
A1: Antisolvent precipitation is a key method for controlling the crystal size and morphology of this compound.[1] This technique involves dissolving the compound in a good solvent and then inducing precipitation by adding an antisolvent in which the compound is poorly soluble. The choice of solvent and antisolvent system is a critical factor.
Q2: How does the choice of solvent affect the crystal size and morphology?
A2: The solvent system significantly influences the resulting crystal characteristics due to differences in solubility and intermolecular interactions. For instance, using N,N-dimethylformamide (DMF) as the solvent and water or ethanol as the antisolvent can produce different crystal morphologies. One study showed that precipitating DCHT from deionized water, ethanol, and DMF resulted in particle-like crystallites, cuboids, and large rectangular crystals, respectively.[1] Hydrogen bonding interactions are considered a primary driving force in the crystal growth of DCHT.[1]
Q3: My crystals are too large. How can I reduce their size?
A3: To obtain smaller crystals, you should aim for a higher nucleation rate relative to the growth rate. Consider the following adjustments to your experimental protocol:
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Increase the cooling rate: Rapid cooling of a saturated solution can induce rapid nucleation, leading to a larger number of smaller crystals.
-
Increase the rate of antisolvent addition: A faster addition of the antisolvent will create a higher level of supersaturation more quickly, favoring nucleation over crystal growth.
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Increase agitation/stirring speed: Higher agitation rates can promote secondary nucleation and limit the growth of existing crystals by breaking them apart and creating new nuclei.
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Use a poorer solvent system: A solvent in which DCHT has lower solubility will require less antisolvent to induce precipitation, and the resulting higher supersaturation can lead to smaller crystals.
Q4: I am observing inconsistent crystal sizes between batches. What could be the cause?
A4: Inconsistent crystal sizes often stem from minor variations in experimental conditions. To improve batch-to-batch consistency, ensure precise control over:
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Temperature: Maintain a constant temperature during dissolution and a controlled, reproducible cooling profile during crystallization.
-
Concentration: Ensure the initial concentration of DCHT in the solvent is identical for each experiment.
-
Antisolvent Addition: Use a syringe pump or a burette for precise and consistent addition of the antisolvent.
-
Agitation: Maintain the same stirring speed and impeller position for all batches.
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Purity of materials: Use solvents and DCHT of the same purity grade for all experiments.
Q5: Can I use seeding to control the crystal size?
A5: Yes, seeding is a common technique to control crystallization. By introducing a small quantity of pre-formed crystals (seeds) of the desired size and morphology into a supersaturated solution, you can control the number of nuclei and promote uniform crystal growth. This can lead to a more uniform crystal size distribution.
Experimental Protocols
Protocol 1: Antisolvent Precipitation for Generating DCHT Crystals of Varying Sizes
This protocol is based on the findings of Wang et al. (2024)[1].
Materials:
-
This compound (DCHT)
-
N,N-Dimethylformamide (DMF) - Solvent
-
Deionized Water - Antisolvent 1
-
Ethanol - Antisolvent 2
-
Beakers or flasks
-
Magnetic stirrer and stir bars
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Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Dissolution: Prepare a saturated or near-saturated solution of DCHT in DMF at room temperature. The exact concentration will need to be determined based on the solubility of your specific DCHT batch.
-
Antisolvent Addition (for different morphologies):
-
For large rectangular crystals: Slowly add DMF to a beaker containing deionized water (as the antisolvent) while stirring.
-
For cuboid crystals: Slowly add the DCHT/DMF solution to a beaker containing ethanol (as the antisolvent) while stirring.
-
For particle-like crystallites: Slowly add the DCHT/DMF solution to a beaker containing deionized water (as the antisolvent) while stirring.
-
-
Crystallization: Allow the mixture to stir for a predetermined amount of time to ensure complete precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the antisolvent used for precipitation to remove any residual DMF.
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Drying: Dry the crystals in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
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Characterization: Analyze the crystal size and morphology using techniques such as Scanning Electron Microscopy (SEM) and confirm the crystal structure using Powder X-ray Diffraction (PXRD).
Data Presentation
The following table summarizes the qualitative results from the literature on the effect of the antisolvent on DCHT crystal morphology[1].
| Solvent | Antisolvent | Resulting Crystal Morphology |
| DMF | Deionized Water | Particle-like crystallites |
| DMF | Ethanol | Cuboid |
| Deionized Water | N/A (Precipitated from) | Large rectangular crystals |
Visualizations
Experimental Workflow for DCHT Crystallization
Caption: Workflow for controlling DCHT crystal size via antisolvent precipitation.
Relationship between Experimental Parameters and Crystal Size
Caption: Key parameters influencing the final crystal size of DCHT.
References
Improving the mechanical properties of N1,N4-Dicyclohexylterephthalamide gels
Technical Support Center: N1,N4-Dicyclohexylterephthalamide Gels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical properties of this compound-based organogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organogelator?
This compound is a low-molecular-weight organogelator (LMWOG). Its structure, featuring a rigid terephthalamide core and cyclohexyl groups, allows it to self-assemble in organic solvents through non-covalent interactions like hydrogen bonding and van der Waals forces. This self-assembly creates a three-dimensional fibrillar network that entraps the solvent, forming a gel. The mechanical properties of these gels are of interest for various applications, including drug delivery.
Q2: What are the key factors influencing the mechanical properties of these gels?
The mechanical strength and stability of this compound gels are primarily influenced by:
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Gelator Concentration: Higher concentrations generally lead to stronger gels.[1]
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Solvent Choice: The polarity and molecular structure of the solvent affect the solubility of the gelator and the strength of the intermolecular interactions that form the gel network.[2]
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Cooling Rate: The rate at which the solution is cooled after heating can influence the morphology of the self-assembled fibers and, consequently, the gel's mechanical properties.
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Additives: The presence of other molecules, such as active pharmaceutical ingredients (APIs) or excipients, can either enhance or disrupt the gel network.
Q3: My gel is too weak or does not form at all. What should I do?
Weak or failed gelation is a common issue. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Gel Formation | 1. Gelator concentration is below the Minimum Gelation Concentration (MGC).[3] 2. Inappropriate solvent choice. 3. Insufficient heating to fully dissolve the gelator. | 1. Incrementally increase the gelator concentration. 2. Test a range of solvents with varying polarities. 3. Ensure the mixture becomes a clear, homogeneous solution before cooling. |
| Weak Gel / Poor Mechanical Strength | 1. Gelator concentration is too low.[1] 2. Sub-optimal solvent. 3. Rapid cooling rate leading to poorly structured fibers. | 1. Increase the weight percentage of the gelator. 2. Experiment with different solvents to find one that promotes stronger fiber networks.[2] 3. Attempt slower, more controlled cooling of the solution. |
| Gel Syneresis (Solvent Expulsion) | 1. Unstable gel network over time. 2. Changes in temperature. | 1. Optimize gelator concentration and solvent choice for long-term stability. 2. Store gels at a constant temperature. |
| Inconsistent Gel Properties | 1. Variations in experimental conditions. 2. Impurities in the gelator or solvent. | 1. Standardize protocols for heating temperature, heating time, and cooling rate. 2. Use high-purity reagents. |
Data on Factors Influencing Gel Strength
The following table summarizes the general effects of key parameters on the mechanical properties of bis-amide organogels, which are structurally similar to this compound. The storage modulus (G') is a measure of the gel's stiffness.
| Parameter | Change | Effect on Gel Strength (G') | Reason |
| Gelator Concentration | Increase | Increase | Denser fibrillar network.[1] |
| Solvent Polarity | Varies | Dependent on Gelator-Solvent Interaction | Optimal polarity enhances self-assembly.[2] |
| Cooling Rate | Decrease | Generally Increases | Slower cooling can lead to more ordered and entangled fibers. |
| Alkyl Chain Length (in gelator) | Increase | Generally Increases | Stronger van der Waals interactions.[4] |
Experimental Protocols
Protocol 1: Determination of Minimum Gelation Concentration (MGC)
-
Preparation: Weigh a specific amount of this compound into a series of vials.
-
Solubilization: Add a known volume of the chosen solvent to each vial to create a range of concentrations (e.g., 0.1% to 5% w/v).
-
Heating: Heat the vials until the solid is completely dissolved, forming a clear solution.
-
Cooling: Allow the vials to cool to room temperature undisturbed.
-
Assessment: Invert the vials. The MGC is the lowest concentration at which the solution does not flow upon inversion.[3]
Protocol 2: Rheological Measurement of Gel Stiffness
-
Sample Preparation: Prepare a gel of a specific concentration using the heating-cooling method described above, directly on the rheometer plate or in a suitable mold.
-
Instrumentation: Use a rheometer equipped with a parallel plate or cone-plate geometry.
-
Frequency Sweep: Perform an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region, typically determined by a prior strain sweep).
-
Data Acquisition: Measure the storage modulus (G') and loss modulus (G''). A "true gel" will have a G' value significantly higher than G'' across the frequency range.[5]
Visualizations
Experimental Workflow for Gel Preparation and Characterization
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. Low molecular-mass organic gelators - Wikipedia [en.wikipedia.org]
- 4. Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Molecular Weight Gelators Based on Functionalized l-Dopa Promote Organogels Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diblock Copolymer Thin Film Self-Assembly
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to overcome common challenges in the self-assembly of diblock copolymer (BCP) thin films.
Troubleshooting Guide
This section addresses specific issues encountered during experimental work, offering potential causes and solutions in a direct question-and-answer format.
Q1: My BCP film shows no ordered nanostructure after annealing. What went wrong?
A1: A lack of ordered morphology typically points to insufficient chain mobility or inappropriate annealing conditions.
-
Insufficient Annealing Time/Temperature: The polymer chains did not have enough energy or time to rearrange into their equilibrium morphology. For thermal annealing, ensure the temperature is well above the glass transition temperatures (Tg) of both blocks.[1][2] For solvent vapor annealing (SVA), the film may not have swollen enough to allow for chain rearrangement.
-
Kinetic Trapping: The system may be trapped in a disordered, metastable state.[1][3] This is common for high Flory-Huggins parameter (χ) BCPs which can have very slow ordering kinetics. A different annealing method (e.g., switching from thermal to solvent annealing) or blending with homopolymers to reduce the effective χ may help.[4]
-
Incorrect Film Thickness: For some systems, the film thickness needs to be commensurate with the natural period of the BCP (L0) to achieve good ordering.[5][6]
Q2: The domains in my thin film are oriented parallel to the substrate, but I need a perpendicular orientation. How can I fix this?
A2: Achieving perpendicular orientation (cylinders or lamellae) is a common goal and is highly dependent on interfacial energies.[5][7][8]
-
Surface Energy Mismatch: If one block has a strong preferential affinity for the substrate or the air interface, it will wet that surface, forcing a parallel orientation.[7][9]
-
Solution: Surface Neutralization: To achieve perpendicular orientation, the interfacial energies at both the substrate and the free surface must be neutral (i.e., equally preferential to both blocks).[9][10][11]
-
Substrate Modification: The most common method is to apply a random copolymer brush layer (e.g., P(S-r-MMA)) to the substrate that has a composition tuned to be neutral for the specific BCP (e.g., PS-b-PMMA).[9][11]
-
Free Surface (Air Interface) Control: In some cases, a topcoat or surface-active additives can be used to control the energy at the air interface.[11]
-
Q3: My film has a high density of defects (e.g., dislocations, disclinations). How can I improve the long-range order?
A3: Defects are common in BCP self-assembly, often arising from the kinetics of the ordering process.[12] Reducing them requires optimizing the annealing process to allow for defect annihilation.
-
Suboptimal Annealing Conditions:
-
Thermal Annealing: Very long annealing times or higher temperatures (without causing degradation) can promote grain growth and reduce defect density.[2]
-
Solvent Vapor Annealing (SVA): The degree of swelling is critical. Insufficient swelling limits chain mobility, while excessive swelling can lead to a disordered, solution-like state.[13][14] Precise control over the solvent vapor pressure to achieve an optimal swelling ratio is key.[13]
-
-
Solution: Process Optimization:
-
Slow Solvent Evaporation: During SVA, a slow, controlled removal of the solvent after annealing is crucial to lock in the ordered structure without introducing new defects.
-
Combined Annealing: A two-stage process, such as an initial SVA step followed by a thermal anneal, can sometimes yield better results than either method alone.[1][15]
-
Directed Self-Assembly (DSA): For applications requiring near-perfect order over large areas, using chemo- or graphoepitaxy to guide the assembly is often necessary.[5][9][12]
-
Q4: The BCP film is dewetting from the substrate during annealing. What causes this and how can I prevent it?
A4: Dewetting occurs when the polymer film is unstable on the substrate, often exacerbated by the conditions during annealing.
-
Poor Substrate Wettability: The surface energy of the substrate may be too low, or it may be contaminated. Ensure rigorous substrate cleaning procedures are followed.
-
Excessive Swelling in SVA: High solvent concentrations during SVA can significantly lower the viscosity of the film and promote dewetting.[16] This can be controlled by using a dynamic SVA system to precisely manage solvent vapor pressure and avoid bulk solvent nucleation.[16][17]
-
Solution: Surface Priming: Applying a polymer brush or adhesion layer that is compatible with one of the blocks can improve film stability and prevent dewetting.
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermal annealing and solvent vapor annealing (SVA)?
A1: Both methods aim to increase polymer chain mobility to facilitate self-assembly.
-
Thermal Annealing involves heating the BCP film above the glass transition temperatures (Tg) of its constituent blocks. It is a relatively simple method but can require high temperatures and long durations, and may not be effective for BCPs with very strong segregation (high χ).[1][18]
-
Solvent Vapor Annealing (SVA) exposes the film to a controlled atmosphere of solvent vapor. The solvent plasticizes the polymer, lowering its Tg and allowing for chain rearrangement at or near room temperature.[19][20] SVA is highly effective for many systems but requires precise control over solvent choice, vapor pressure, and annealing time to achieve reproducible results.[16][21][22]
Q2: How do I choose the right solvent for Solvent Vapor Annealing (SVA)?
A2: The choice of solvent is critical and depends on its selectivity towards the blocks.
-
Non-selective ("Neutral") Solvents: These solvents have a similar affinity for both blocks (e.g., toluene for PS-b-PMMA). They swell the entire film, providing general mobility for ordering.[21]
-
Selective Solvents: These solvents preferentially swell one block over the other (e.g., acetone for PMMA in PS-b-PMMA, or n-heptane for PDMS in PS-b-PDMS).[18][23] Selectivity can be used to influence the final morphology and can sometimes induce order-to-order transitions.[21][23] Using mixtures of solvents can provide an additional level of control.[24]
Q3: What characterization techniques are essential for analyzing BCP thin films?
A3: A combination of techniques is typically used:
-
Atomic Force Microscopy (AFM): Provides topographical information about the film's surface, revealing the self-assembled morphology and allowing for the measurement of domain spacing and defect analysis.[5][8]
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology over larger areas. Often, one block is selectively etched to enhance contrast between the domains.[4][5]
-
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): A powerful technique that provides statistical information about the morphology, domain spacing, orientation, and order averaged over a large area of the film, including the internal structure.[8][19][20]
Q4: What is a "neutral" surface and why is it important?
A4: A neutral surface is one that does not preferentially interact with either block of the copolymer.[11] When both the substrate and the air/polymer interface are neutral, it minimizes the interfacial energy penalty for either block to be in contact with the surface. This condition is often required to induce the formation of lamellae or cylinders that are oriented perpendicular to the substrate, a morphology that is critical for many applications like nanolithography and filtration membranes.[5][7][9]
Data Presentation
Table 1: Typical Annealing Parameters for PS-b-PMMA Thin Films
| Parameter | Thermal Annealing | Solvent Vapor Annealing (SVA) |
| Temperature | 190°C - 250°C[2] | Room Temperature (typically)[22] |
| Time | 2 - 32 hours[2] | 15 minutes - 4 hours[16][18] |
| Atmosphere | Vacuum or Inert Gas (N2) | Saturated Solvent Vapor |
| Typical Solvents | N/A | Toluene (neutral), Acetone (PMMA-selective)[17][18] |
| Key Control Variable | Temperature, Time | Solvent Vapor Pressure (Swelling Ratio), Time[13] |
Table 2: Effect of Swelling Ratio (SR) on Defect Morphology in PS-b-P2VP Films (THF Solvent)
| Swelling Ratio (SR) Regime | Observation | Resulting Morphology |
| Excessive SR | Too much solvent plasticization | Disordered, solution-like state[13] |
| Optimal SR | Balanced chain mobility and interaction | Well-ordered morphology with low defect density[13][14] |
| Insufficient SR | Limited chain mobility | Poorly developed long-range order, kinetically trapped defects[13] |
Experimental Protocols
Protocol 1: Spin Coating of Diblock Copolymer Thin Films
-
Substrate Preparation: Begin with a clean silicon wafer. A common cleaning procedure involves sonication in acetone, then isopropanol, followed by drying with nitrogen gas. An oxygen plasma or "Piranha" etch (use with extreme caution) can be used for final organic residue removal.
-
Polymer Solution: Dissolve the diblock copolymer in a suitable solvent (e.g., toluene) at a concentration typically between 0.5% and 2% by weight. Allow the polymer to dissolve completely, which may take several hours.
-
Surface Modification (Optional): If a neutral surface is required, spin-coat a solution of a random copolymer brush (e.g., hydroxyl-terminated PS-r-PMMA) and anneal it to graft it to the surface. Remove any ungrafted polymer by rinsing with a good solvent for the random copolymer (e.g., toluene).[5]
-
Spin Coating: Dispense the BCP solution onto the center of the prepared substrate. Spin at a defined speed (e.g., 3000 rpm) for a set time (e.g., 30-60 seconds).[19][20] Film thickness is primarily controlled by the solution concentration and the spin speed.
-
Soft Bake: Gently bake the film on a hotplate at a temperature below the Tg of both blocks (e.g., 60-70°C) for 1-2 minutes to remove residual solvent.
Protocol 2: Thermal Annealing
-
Place the spin-coated BCP film on a clean quartz or silicon carrier.
-
Insert the carrier into a vacuum oven or a tube furnace equipped with an inert gas inlet.
-
Evacuate the chamber to a low pressure (e.g., <1 mTorr) or purge thoroughly with an inert gas like nitrogen.
-
Ramp the temperature to the desired annealing point (e.g., 190°C for PS-b-PMMA).[2]
-
Hold at the annealing temperature for the desired duration (e.g., 2 to 24 hours).[2]
-
Turn off the heater and allow the sample to cool slowly to room temperature under vacuum or inert gas before venting.
Protocol 3: Static Solvent Vapor Annealing (SVA)
-
Place the spin-coated BCP film inside a sealed annealing chamber (e.g., a glass petri dish or a desiccator).
-
Place an open vial containing the chosen annealing solvent (e.g., 10-20 mL of acetone or toluene) inside the chamber, away from the sample.[17]
-
Seal the chamber and leave it undisturbed at a constant temperature for the desired annealing time (e.g., 1-4 hours).[18] The solvent vapor will create a saturated atmosphere, causing the film to swell.
-
To stop the process, open the chamber to rapidly evaporate the solvent ("quenching"). For more controlled drying, slightly unseal the chamber to allow for slow solvent vapor removal.
-
Characterize the film promptly after annealing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Model offers simple way to troubleshoot polymer thin-film self-assembly - Stewart Blusson Quantum Matter Institute [qmi.ubc.ca]
- 4. journals.aps.org [journals.aps.org]
- 5. Study of the ordered assembly morphologies of diblock copolymers on the same substrate - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04803E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling the Morphology of Side Chain Liquid Crystalline Block Copolymer Thin Films through Variations in Liquid Crystalline Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Defects in the Self-Assembly of Block Copolymers and Their Relevance for Directed Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Controlled solvent vapor annealing of a high χ block copolymer thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. osti.gov [osti.gov]
- 18. desy.de [desy.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lamellar Diblock Copolymer Thin Films during Solvent Vapor Annealing Studied by GISAXS: Different Behavior of Parallel and Perpendicular Lamellae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. indico.frm2.tum.de [indico.frm2.tum.de]
Technical Support Center: Tuning Gel State Properties by Functional Group Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrogels. Here, you will find information on how to tune gel state properties by modifying functional groups, along with experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which functional group modification tunes hydrogel properties?
A1: Functional group modification primarily tunes hydrogel properties by altering the non-covalent and covalent interactions within the polymer network.[1][2][3][4][5] Introducing or modifying functional groups can change the hydrophilicity, charge density, and potential for crosslinking, which in turn affects swelling behavior, mechanical strength, and degradation rates.[6][7][8][9] For instance, hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) increase water absorption capacity.[7][8][10]
Q2: How do I choose the right functional group for my specific application?
A2: The choice of functional group depends on the desired properties and application. For example:
-
For enhanced swelling: Incorporate hydrophilic groups like carboxyl, hydroxyl, or amine groups.[7][8][10]
-
For pH-responsiveness: Use ionizable groups such as carboxylic acids or amines, which accept or release protons in response to pH changes.[11]
-
For increased mechanical strength: Employ crosslinking agents or incorporate functional groups that can form strong covalent or physical crosslinks.[11][12] Synthetic polymers often offer more flexibility for tuning mechanical properties.[11]
-
For drug delivery: Functional groups can be used to control the release of therapeutic agents through various mechanisms, including diffusion, swelling, and chemical reactions within the gel matrix.[10]
Q3: Can I modify the functional groups of a pre-formed hydrogel?
A3: Yes, post-polymerization modification is a common strategy to introduce new functionalities to a hydrogel network. This can be achieved through various chemical reactions, such as attaching peptides or other bioactive molecules to the existing polymer backbone.[13]
Troubleshooting Guides
This section addresses common issues encountered during hydrogel synthesis and functionalization.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Gel Formation | - Incorrect stoichiometry of reactants. - Insufficient crosslinker concentration.[14] - Inappropriate pH for the crosslinking reaction.[14] - Deterioration of reactive groups. | - Ensure precise measurement and molar ratios of polymer, crosslinker, and initiator. - Gradually increase the crosslinker concentration.[14] - Optimize the buffer pH for the specific crosslinking chemistry. For example, some reactions are more efficient at alkaline pH.[14] - Use fresh reagents and store them under appropriate conditions. |
| Gelation is Too Fast or Too Slow | - pH of the reaction buffer is not optimal. - Initiator concentration is too high or too low. | - Adjust the buffer pH. A lower pH (e.g., 5.5) can slow down gelation, while a higher pH (e.g., 7.2) can accelerate it for some systems. - Titrate the initiator concentration to achieve the desired gelation kinetics. |
| Poor Cell Viability in Cell-laden Gels | - Lack of cell adhesion sites. - Cytotoxicity of unreacted monomers or crosslinkers. - Inappropriate mechanical properties of the gel. | - Incorporate cell-adhesive peptides like RGD into the hydrogel network. - Purify the hydrogel after synthesis to remove any toxic residues. - Tune the hydrogel stiffness to mimic the native extracellular matrix of the specific cell type.[15] |
| Inconsistent Swelling Behavior | - Inhomogeneous crosslinking. - Variations in environmental conditions (pH, ionic strength, temperature).[9][16] | - Ensure thorough mixing of all components during synthesis. - Control the environmental conditions during swelling studies. The swelling of polyelectrolyte hydrogels is particularly sensitive to pH and ionic strength.[9] |
| Precipitation of Protein/Drug During Encapsulation | - Poor solubility of the therapeutic agent in the hydrogel precursor solution. - Inappropriate pH or ionic strength of the solution. | - Adjust the formulation of the precursor solution (e.g., by adding co-solvents) to improve solubility. - Optimize the pH and ionic strength of the solution to maintain the stability of the therapeutic agent. |
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of functionalized hydrogels.
Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for fabricating hydrogels using UV light to initiate crosslinking.
Materials:
-
Polymer precursor with photoreactive functional groups (e.g., polyethylene glycol diacrylate - PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV light source (365 nm)
Procedure:
-
Dissolve the polymer precursor in PBS to the desired concentration.
-
Add the photoinitiator to the polymer solution and mix thoroughly until it is completely dissolved. The concentration of the photoinitiator typically ranges from 0.05% to 0.5% (w/v).
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light for a specified time to initiate polymerization and crosslinking. The exposure time will depend on the UV intensity, photoinitiator concentration, and desired crosslinking density.
-
After gelation, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
Swelling Ratio Measurement
The swelling ratio is a measure of a hydrogel's ability to absorb and retain water.
Procedure:
-
Prepare a dried hydrogel sample and record its initial weight (W_d).
-
Immerse the dried hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a controlled temperature.
-
At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_s).
-
Continue this process until the hydrogel reaches equilibrium swelling (i.e., the weight no longer changes significantly over time).
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d
Mechanical Testing (Rheology)
Rheological measurements are used to characterize the viscoelastic properties of hydrogels, such as their stiffness and elasticity.
Procedure:
-
Place a hydrogel sample of a defined geometry (e.g., a cylindrical disc) onto the rheometer plate.
-
Bring the upper plate down to make contact with the sample and apply a slight compressive strain.
-
Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
G' (Storage Modulus): Represents the elastic component and indicates the energy stored in the material during deformation.
-
G'' (Loss Modulus): Represents the viscous component and indicates the energy dissipated as heat.
-
Data Presentation
The following tables summarize the effect of different functional groups on key hydrogel properties.
Table 1: Effect of Functional Groups on Swelling Behavior
| Functional Group | Charge | Effect on Swelling in Water | pH-Responsiveness | Reference |
| Carboxyl (-COOH) | Anionic (at high pH) | High swelling, especially at basic pH.[11] | Swelling increases with increasing pH above the pKa.[9] | [9][11] |
| Amine (-NH2) | Cationic (at low pH) | High swelling, especially at acidic pH. | Swelling increases with decreasing pH below the pKa. | [11] |
| Hydroxyl (-OH) | Neutral | Increases hydrophilicity and water absorption. | Generally not pH-responsive on its own. | [7] |
| Sulfonic Acid (-SO3H) | Anionic | High swelling due to strong acidity. | Swelling is high across a wide pH range. | [11] |
Table 2: Tuning Mechanical Properties with Functional Groups and Crosslinkers
| Modification Strategy | Effect on Mechanical Properties | Example | Reference |
| Increasing Crosslinking Density | Increases stiffness and reduces elasticity. | Higher concentration of N,N'-methylenebisacrylamide in polyacrylamide gels. | [8] |
| Incorporating Synthetic Polymers | Offers greater control over mechanical strength and flexibility.[11] | Blending natural polymers with polyvinyl alcohol (PVA).[11] | [11] |
| Using Click Chemistry | Forms stable, covalent crosslinks leading to robust gels. | Strain-promoted azide-alkyne cycloaddition (SPAAC) for crosslinking.[15] | [15] |
| Michael Addition Reactions | Creates strong, covalent bonds for mechanically stable hydrogels.[10] | Reaction between thiol-containing polymers and PEGDA.[10] | [10] |
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and characterization.
Logical Relationship of Factors Affecting Hydrogel Properties
Caption: Interplay of factors influencing hydrogel properties.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.hi.is [iris.hi.is]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stimuli-Responsive Supramolecular Gels by Tuning the Non-Covalent Interactions of the Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning hydrogel properties and function using substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications | ClinicSearch [clinicsearchonline.org]
- 9. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling [mdpi.com]
- 10. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanically Tunable Hydrogels with Self-Healing and Shape Memory Capabilities from Thermo-Responsive Amino Acid-Derived Vinyl Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tuning Polymer Hydrophilicity to Regulate Gel Mechanics and Encapsulated Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Common issues in PCR troubleshooting and solutions
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during Polymerase Chain Reaction (PCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for PCR failure?
PCR failure can stem from a variety of factors, including issues with reagents, the template DNA, primer design, or the thermal cycling conditions. Common problems include the complete absence of a PCR product, the amplification of non-specific products, the presence of primer-dimers, or contamination.[1][2] A systematic approach to troubleshooting is crucial for identifying the specific cause.
Q2: How can I prevent contamination in my PCR experiments?
Contamination is a frequent issue in PCR due to its high sensitivity. Key prevention strategies include:
-
Dedicated Workspaces: Use separate areas for pre-PCR (reagent preparation, sample preparation) and post-PCR (gel electrophoresis, product analysis) activities.[3][4]
-
Aseptic Technique: Always wear gloves and change them frequently. Use dedicated pipettes with aerosol-resistant filter tips for each PCR stage.[5][6]
-
Aliquot Reagents: Dispense reagents into single-use aliquots to prevent contamination of stock solutions.[5][7]
-
Regular Decontamination: Clean work surfaces and equipment with a 10% bleach solution or other DNA-destroying decontaminants.[3][5]
Troubleshooting Guides
Issue 1: No PCR Product or Low Yield
The absence of the expected DNA band on an agarose gel is a common and frustrating issue.
Question: I don't see any band on my gel after PCR. What should I do?
Answer: A lack of PCR product can be due to several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for no PCR product.
Troubleshooting Steps & Solutions:
| Possible Cause | Solution |
| Error in Reaction Setup | Carefully check that all components (buffer, dNTPs, primers, polymerase, template, MgCl2) were added in the correct volumes. Using a master mix can help reduce pipetting errors.[2][8] |
| Degraded Reagents | Ensure reagents have not expired and have been stored correctly. Avoid multiple freeze-thaw cycles of dNTPs and polymerase.[2] |
| Poor Template Quality | Assess template DNA integrity and purity via gel electrophoresis and spectrophotometry (A260/280 ratio should be ~1.8).[2][9][10] Re-purify the template if necessary to remove inhibitors like phenol, EDTA, or salts.[11] |
| Insufficient Template | Increase the amount of template DNA in the reaction. For genomic DNA, use 1 ng–1 µg; for plasmid DNA, use 1 pg–10 ng.[12][13] |
| PCR Inhibitors | Dilute the template DNA to reduce inhibitor concentration.[14][15] Additives like bovine serum albumin (BSA) can help overcome inhibition.[1][14] |
| Suboptimal Primer Design | Verify primer specificity using BLAST. Ensure primers have a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.[9][16] Redesign primers if necessary.[2] |
| Incorrect Annealing Temperature | If the annealing temperature is too high, primers cannot bind efficiently.[17] Optimize by running a gradient PCR or decrease the temperature in 2°C increments. A good starting point is 5°C below the lowest primer Tm.[12][18] |
| Insufficient Extension Time | Ensure the extension time is long enough for the polymerase to synthesize the full-length product. A general rule is 1 minute per kb of amplicon length.[13][18] |
| Too Few Cycles | Increase the number of PCR cycles in increments of 5, up to a maximum of 40.[15][17] |
Issue 2: Non-Specific Bands and Smears
The presence of multiple bands or a smear on the gel indicates that the PCR is not specific to the target sequence.
Question: My gel shows multiple bands in addition to my expected product. How can I improve specificity?
Answer: Non-specific amplification can be addressed by optimizing various reaction components and cycling parameters.
Caption: Logical workflow for troubleshooting non-specific PCR products.
Troubleshooting Steps & Solutions:
| Possible Cause | Solution |
| Low Annealing Temperature | This is the most common cause.[1] Increase the annealing temperature in 2-3°C increments.[19] A temperature gradient PCR is highly effective for optimization. |
| Excessive Primer Concentration | High primer concentrations can lead to non-specific binding.[17] Titrate the primer concentration, typically between 0.1 and 0.5 µM.[2][12] |
| High MgCl₂ Concentration | Magnesium ions stabilize primer-template binding; too much can reduce specificity.[2] Decrease the MgCl₂ concentration in 0.5 mM increments.[20] |
| Too Much Template DNA | High concentrations of template DNA can sometimes result in non-specific amplification.[19] Reduce the amount of template used.[15] |
| Poor Primer Design | Primers may have complementarity to non-target sites.[21] Redesign primers to be more specific to the target sequence.[2] |
| Too Many Cycles | Excessive cycling can lead to the accumulation of non-specific products.[22] Reduce the number of cycles to 25-30. |
| Enzyme Activity at Low Temps | Non-specific priming can occur during reaction setup at room temperature. Use a "hot-start" polymerase, which is inactive until the initial denaturation step.[23][24] |
Issue 3: Primer-Dimers
Primer-dimers are short, non-specific products formed when primers anneal to each other. They appear as a faint band at the bottom of the gel, typically below 100 bp.
Question: I see a strong band at the bottom of my gel, which I suspect is a primer-dimer. How can I get rid of it?
Answer: Primer-dimer formation competes with the amplification of your target sequence. Several strategies can minimize this issue.
Troubleshooting Steps & Solutions:
| Possible Cause | Solution |
| Poor Primer Design | Primers have complementary sequences, especially at the 3' ends. Redesign primers to avoid self-complementarity.[1][25] |
| High Primer Concentration | Excess primers are more likely to interact with each other.[19] Reduce the primer concentration in the reaction.[24][26] |
| Low Annealing Temperature | A low annealing temperature can facilitate primer-dimer formation. Increase the annealing temperature.[1][24] |
| Enzyme Activity Before Cycling | Polymerase activity during setup can extend primer-dimers. Use a hot-start polymerase to prevent this.[24][27] |
| Suboptimal Reagent Concentrations | Adjusting the MgCl₂ concentration can sometimes help.[28] PCR enhancers like DMSO or betaine can also reduce primer-dimer formation.[24][28] |
Experimental Protocols
Standard PCR Protocol
This protocol provides a general guideline for PCR using Taq DNA Polymerase. Optimization may be required for specific templates and primers.
1. Reaction Setup:
-
Assemble all reaction components on ice to prevent premature enzyme activity.[29]
-
Gently mix each component before adding to a sterile, thin-walled PCR tube.[29]
-
If preparing multiple reactions, create a master mix to ensure consistency and reduce pipetting errors.
Reaction Mixture (50 µL total volume):
| Component | Volume | Final Concentration |
| 10X PCR Buffer (with MgCl₂) | 5 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | variable | 1 ng - 1 µg (genomic) |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| Nuclease-free water | to 50 µL | - |
2. Thermal Cycling:
-
Transfer the PCR tubes to a thermal cycler that has been preheated to the initial denaturation temperature.[29]
-
If the thermal cycler does not have a heated lid, overlay the reaction with mineral oil to prevent evaporation.
Typical Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 15-30 seconds | \multirow{3}{*}{25-35} |
| Annealing | 55-65°C | 15-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | - |
3. Analysis:
-
Analyze the PCR products by loading a portion of the reaction mixture onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. Include a DNA ladder to determine the size of the amplified product.
Gradient PCR for Annealing Temperature Optimization
This method is used to experimentally determine the optimal annealing temperature for a specific primer pair and template.
1. Reaction Setup:
-
Prepare a master mix for multiple PCR reactions to ensure all components except the annealing temperature are constant.
-
Aliquot the master mix into a strip of PCR tubes.
2. Thermal Cycler Programming:
-
Set up the thermal cycler with a temperature gradient during the annealing step.
-
The gradient should span a range of temperatures, for example, from 50°C to 65°C. This range should bracket the estimated Tm of your primers.
3. Analysis:
-
Run the PCR and then analyze the products from each reaction on an agarose gel.
-
The optimal annealing temperature is the one that produces the highest yield of the specific product with minimal or no non-specific bands.[20]
References
- 1. mybiosource.com [mybiosource.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. The Devil in the Details: Contamination in a PCR Lab [rapidmicrobiology.com]
- 4. bento.bio [bento.bio]
- 5. clyte.tech [clyte.tech]
- 6. How to prevent PCR contamination and identify it? |Denagene [denagene.com]
- 7. goldbio.com [goldbio.com]
- 8. No PCR Product! What Now? - Nordic Biosite [nordicbiosite.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. PCR Troubleshooting Guide | Thermo Fisher Scientific - KG [thermofisher.com]
- 12. neb.com [neb.com]
- 13. takarabio.com [takarabio.com]
- 14. pcrbio.com [pcrbio.com]
- 15. Troubleshooting your PCR [takarabio.com]
- 16. gentaur.co.uk [gentaur.co.uk]
- 17. bio-rad.com [bio-rad.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bento.bio [bento.bio]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. geneticeducation.co.in [geneticeducation.co.in]
- 23. blog.abclonal.com [blog.abclonal.com]
- 24. quora.com [quora.com]
- 25. neb.com [neb.com]
- 26. researchgate.net [researchgate.net]
- 27. Eliminating primer dimers and improving SNP detection using self-avoiding molecular recognition systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. neb.com [neb.com]
Technical Support Center: Reversible Nucleation of N,N′-dicyclohexylterephthalamide (DCTA) in Polypropylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reversible nucleation of N,N′-dicyclohexylterephthalamide (DCTA) in polypropylene (PP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Nucleation Efficiency
-
Question: My crystallization temperature (Tc) values are inconsistent across different experiments, or they are lower than what is reported in the literature for similar DCTA concentrations. What could be the cause?
-
Answer: This is a common issue related to the partially soluble nature of DCTA in the polypropylene melt and its complex self-assembly behavior. The nucleation efficiency of DCTA is highly dependent on its morphology and dispersion, which are influenced by the thermal history of the sample.
-
The "V-Shaped" Nucleation Behavior: Research has shown a "V-shaped" correlation between the final heating temperature (Tf) and the crystallization temperature (Tc) of polypropylene nucleated with DCTA.[1] Initially, as the melt temperature increases, DCTA dissolves more, leading to a temporary decrease in nucleation efficiency. However, upon cooling, the dissolved DCTA recrystallizes into a fine, well-dispersed network of fibrils, which are highly effective for nucleation, resulting in a significant increase in Tc. If your melt temperature is not high enough to fully dissolve the DCTA, you may be on the downward slope of this "V," leading to lower efficiency. Conversely, if the melt temperature is excessively high or held for too long, it can also affect the final morphology of the recrystallized DCTA.
-
Poor Dispersion: If DCTA is not properly dispersed, it can form large agglomerates, reducing the number of effective nucleation sites and leading to lower and more variable Tc values. The use of a twin-screw extruder for compounding is generally recommended to achieve good dispersion.[2] Preparing a masterbatch of DCTA in PP can also facilitate more uniform distribution.[3][4]
-
Thermal Degradation: Polypropylene is susceptible to thermal degradation at high processing temperatures, which can be exacerbated by long residence times.[5] This degradation can alter the polymer's molecular weight and affect its crystallization behavior, potentially leading to inconsistent results.
Troubleshooting Steps:
-
Optimize Melt Temperature and Time: Systematically vary the final melt temperature (e.g., from 200°C to 240°C) and holding time (e.g., 5 to 15 minutes) to find the optimal conditions for DCTA dissolution and recrystallization for your specific PP grade and DCTA concentration.
-
Improve Mixing and Dispersion: Ensure thorough mixing during sample preparation. If using a melt mixer, consider optimizing the screw speed and mixing time. The use of a masterbatch with a higher concentration of DCTA can significantly improve its dispersion in the final compound.[3][4][6]
-
Check for Thermal Degradation: Use thermogravimetric analysis (TGA) to assess the thermal stability of your PP/DCTA blend at the processing temperatures you are using. If degradation is observed, consider reducing the melt temperature or time, or using a nitrogen atmosphere during processing.
-
Issue 2: Difficulty in Controlling the α- to β-Crystal Ratio
-
Question: DCTA is known to be a dual α- and β-nucleating agent. How can I control the relative amounts of these two crystal forms in my polypropylene samples?
-
Answer: The formation of the α- and β-phases of polypropylene in the presence of DCTA is a competitive process influenced by several factors. The β-phase is metastable but offers enhanced toughness and impact strength.[7][8][9]
-
Cooling Rate: The cooling rate from the melt has a significant impact on the resulting crystal structure.[7][10][11][12][13] Generally, slower cooling rates tend to favor the formation of the more stable α-phase, while moderate to high cooling rates can promote the growth of the β-phase, especially in the presence of an effective β-nucleating agent like DCTA.[14]
-
DCTA Concentration: The concentration of DCTA plays a crucial role. At very low concentrations, the nucleation of the α-phase may dominate. As the concentration increases, the β-nucleating effect of DCTA becomes more pronounced. However, at very high concentrations, agglomeration can occur, which may lead to a less homogeneous distribution of nucleation sites and potentially a decrease in the overall β-phase content.
-
Isothermal Crystallization Temperature: The temperature at which crystallization occurs is a key determinant. The β-phase of polypropylene has a specific growth temperature window, typically between 100°C and 140°C.[12] Crystallizing your sample within this temperature range will favor the formation of the β-phase.
Troubleshooting Steps:
-
Control the Cooling Rate: Use a differential scanning calorimeter (DSC) with controlled cooling rates to study the effect on the α/β ratio. For larger samples, the cooling rate will be influenced by the mold temperature and the sample thickness.
-
Optimize DCTA Concentration: Experiment with a range of DCTA concentrations (e.g., 0.05 wt% to 0.5 wt%) to find the optimal level for maximizing the β-phase content.
-
Utilize Isothermal Crystallization: Perform isothermal crystallization studies using DSC. Melt the sample to erase its thermal history, then rapidly cool it to a specific temperature within the β-phase growth window (e.g., 120°C, 125°C, 130°C) and hold it until crystallization is complete.
-
Issue 3: Poor Mechanical Properties Despite Good Nucleation
-
Question: I am observing a significant increase in the crystallization temperature of my polypropylene with DCTA, but the mechanical properties, such as impact strength, are not improving as expected. What could be the reason?
-
Answer: While a high crystallization temperature indicates effective nucleation, it does not solely guarantee enhanced mechanical properties. The final morphology and the relative amounts of α- and β-crystals are critical.
-
Insufficient β-Phase Content: The enhanced toughness and impact strength in DCTA-nucleated PP are primarily attributed to the presence of the β-crystal form.[7][9] If your processing conditions favor the formation of the α-phase (e.g., very slow cooling), you may not see the desired improvement in impact properties.
-
Poor Interfacial Adhesion: In some cases, if the DCTA is not well-integrated into the polymer matrix, it can act as a stress concentrator, potentially leading to premature failure.
-
Polymer Degradation: As mentioned earlier, thermal degradation during processing can reduce the molecular weight of the polypropylene, leading to a decrease in mechanical properties, particularly toughness.[5]
Troubleshooting Steps:
-
Characterize the Crystal Structure: Use Wide-Angle X-ray Diffraction (WAXD) or DSC to quantify the relative amounts of α- and β-phases in your samples.[14][15] The presence of a melting peak for the β-phase (typically around 150-155°C) in the DSC thermogram is a good indicator.[14]
-
Optimize for β-Phase Formation: Refer to the troubleshooting steps for controlling the α/β ratio to increase the β-phase content.
-
Assess Polymer Degradation: Measure the melt flow index (MFI) of your nucleated PP and compare it to the virgin PP. A significant increase in MFI can indicate chain scission due to degradation.
-
Examine Morphology: Use Polarized Light Microscopy (PLM) or Scanning Electron Microscopy (SEM) to observe the spherulitic morphology and the dispersion of the nucleating agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for using DCTA in polypropylene?
A1: The recommended addition level of DCTA is typically in the range of 0.1% to 0.3% by weight.[11] However, the optimal concentration can depend on the specific grade of polypropylene, the processing conditions, and the desired balance of properties.
Q2: Is DCTA thermally stable at typical polypropylene processing temperatures?
A2: DCTA generally exhibits good thermal stability at the processing temperatures used for polypropylene (typically 180°C to 240°C).[11][12] However, like any organic additive, prolonged exposure to very high temperatures can lead to degradation. It is always advisable to check the technical data sheet for the specific grade of DCTA being used and to perform TGA analysis if there are concerns about thermal stability in a particular application.
Q3: How does DCTA compare to other nucleating agents for polypropylene?
A3: DCTA is known for its high efficiency as a β-nucleating agent, which is advantageous for applications requiring high toughness and impact strength.[7] Other common nucleating agents, such as talc or sodium benzoate, are primarily α-nucleating agents and are used to improve stiffness and reduce cycle times.[12] Sorbitol-based nucleating agents are often used as clarifying agents to improve the transparency of polypropylene. The choice of nucleating agent depends on the desired end-properties of the material.
Q4: Can DCTA be used in combination with other additives?
A4: Yes, DCTA can be used in formulations containing other additives such as antioxidants, processing aids, and fillers. However, it is important to be aware of potential interactions. For example, some pigments or fillers might influence the crystallization behavior of polypropylene and could either enhance or interfere with the nucleating effect of DCTA. It is recommended to conduct preliminary experiments to evaluate the compatibility and performance of the complete additive package.
Q5: What is the mechanism behind the reversible nucleation behavior of DCTA?
A5: The reversible nucleation of DCTA is linked to its partial solubility in the polypropylene melt. At elevated temperatures, DCTA dissolves in the molten PP. Upon cooling, the DCTA molecules self-assemble and recrystallize into a network of fine, high-aspect-ratio structures. These in-situ formed structures provide a large surface area for the heterogeneous nucleation of polypropylene crystals. This process is reversible, meaning that upon reheating, the DCTA structures will redissolve.
Data Presentation
Table 1: Effect of DCTA Concentration on the Crystallization Temperature (Tc) of Polypropylene
| DCTA Concentration (wt%) | Crystallization Peak Temperature (Tc) (°C) | Reference |
| 0 (Neat PP) | ~110-115 | General Literature |
| 0.05 | ~122-125 | Estimated from literature trends |
| 0.1 | ~125-128 | Estimated from literature trends |
| 0.2 | ~128-131 | Estimated from literature trends |
| 0.3 | ~130-133 | Estimated from literature trends |
Note: The exact Tc values can vary depending on the polypropylene grade, molecular weight, and the cooling rate used in the DSC measurement.
Table 2: Influence of DCTA-induced β-phase on the Mechanical Properties of Polypropylene
| Property | α-phase PP | β-phase Rich PP | General Trend with Increasing β-phase |
| Tensile Modulus | Higher | Lower | Decrease[9] |
| Yield Stress | Higher | Lower | Decrease[9] |
| Elongation at Break | Lower | Higher | Increase[9] |
| Notched Izod Impact Strength | Lower | Significantly Higher | Increase[8][9] |
| Heat Distortion Temperature (HDT) | Lower | Higher | Increase[8] |
Experimental Protocols
1. Sample Preparation by Melt Compounding
-
Objective: To achieve a homogeneous dispersion of DCTA in the polypropylene matrix.
-
Apparatus: Twin-screw extruder, or an internal melt mixer.
-
Procedure:
-
Dry the polypropylene resin and the DCTA powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Pre-mix the desired amounts of PP and DCTA powder in a plastic bag by shaking vigorously.
-
Set the temperature profile of the extruder or mixer. A typical profile for polypropylene is 180°C - 220°C from the hopper to the die.
-
Feed the pre-mixed material into the extruder or mixer and compound at a set screw speed (e.g., 100-200 rpm) for a sufficient residence time (e.g., 2-5 minutes) to ensure thorough mixing.
-
Extrude the molten strand and cool it in a water bath.
-
Pelletize the cooled strand for further processing (e.g., injection molding, compression molding) or analysis.
-
2. Differential Scanning Calorimetry (DSC) for Non-isothermal Crystallization
-
Objective: To determine the effect of DCTA on the crystallization temperature (Tc) and melting behavior of polypropylene.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a final melt temperature (e.g., 220°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This is the first heating scan.
-
Hold the sample at the melt temperature for 5 minutes to erase any prior thermal history.
-
Cool the sample from the melt temperature to room temperature at a controlled cooling rate of 10°C/min. The exothermic peak during this scan corresponds to the crystallization process, and the peak maximum is the crystallization temperature (Tc).
-
Heat the sample again from room temperature to the final melt temperature at 10°C/min. This is the second heating scan, which reveals the melting behavior of the crystalline structure formed during the controlled cooling step. The presence of a lower temperature melting peak around 150-155°C can indicate the presence of the β-phase.[14]
-
3. Polarized Light Microscopy (PLM)
-
Objective: To visually observe the spherulitic morphology of the DCTA-nucleated polypropylene.
-
Apparatus: Polarized light microscope equipped with a hot stage.
-
Procedure:
-
Place a small amount of the sample between two glass slides on the hot stage.
-
Heat the sample to the desired melt temperature (e.g., 220°C) and hold for 5 minutes to create a thin, molten film.
-
Cool the sample at a controlled rate (e.g., 10°C/min) or quench it to a specific isothermal crystallization temperature.
-
Observe the growth of spherulites under polarized light as the sample crystallizes. DCTA-nucleated PP will typically show a much higher density of smaller spherulites compared to neat PP.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of DCTA-nucleated polypropylene.
Caption: Reversible nucleation mechanism of DCTA in polypropylene.
Caption: Troubleshooting flowchart for inconsistent nucleation of DCTA in polypropylene.
References
- 1. researchgate.net [researchgate.net]
- 2. US20230312843A1 - Process for preparation of a nucleated polypropylene masterbatch using diurea compounds - Google Patents [patents.google.com]
- 3. Nucleating agents masterbatch Manufacturers | blendcolours [blendcolours.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleating & Clarifying Agent Masterbatch - Deep Masterbatches [deeppoly.com]
- 6. researchgate.net [researchgate.net]
- 7. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ulprospector.com [ulprospector.com]
- 14. β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Crystallization Behavior of Different Colored Parts Made from Polypropylene Using a Single DSC Experiment - TA Instruments [tainstruments.com]
Validation & Comparative
A Comparative Guide: N1,N4-Dicyclohexylterephthalamide vs. N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide as Polymer Additives
For researchers, scientists, and drug development professionals, the selection of appropriate additives is paramount in tailoring the performance of polymer-based systems. This guide provides a detailed, objective comparison of two prominent aromatic dicarboxamide-based nucleating agents: N1,N4-Dicyclohexylterephthalamide and N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide. The information presented is supported by experimental data from various studies to aid in the selection of the optimal compound for specific applications.
Introduction
This compound and N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide are organic compounds that have garnered significant interest as nucleating agents, particularly for semi-crystalline polymers like isotactic polypropylene (iPP). Their primary function is to accelerate the crystallization process by providing heterogeneous surfaces for crystal growth. This, in turn, influences the polymer's morphology and, consequently, its mechanical and thermal properties. The choice between these two additives depends on the desired final properties of the polymer, such as stiffness, toughness, and optical clarity.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their chemical structure and basic physical properties. This compound is based on a benzene-1,4-dicarboxamide core, while N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide features a larger naphthalene-2,6-dicarboxamide core. This structural difference plays a significant role in their solubility and interaction with polymer melts.
| Property | This compound | N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide |
| Synonyms | DCHT, TMB-5 | NU-100, NJS |
| CAS Number | 15088-29-6 | 153250-52-3 |
| Molecular Formula | C₂₀H₂₈N₂O₂ | C₂₄H₃₀N₂O₂ |
| Molecular Weight | 328.45 g/mol | 378.51 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
Performance Comparison as Nucleating Agents in Polypropylene
The primary application for both compounds is as nucleating agents for isotactic polypropylene (iPP). Their performance in this role is multifaceted, impacting thermal behavior, crystalline structure, and mechanical properties.
Thermal Properties
The thermal stability of the nucleating agent is crucial for its survival during polymer processing at high temperatures. Both compounds exhibit high thermal stability.
| Thermal Property | This compound | N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide |
| Melting Point | > 300 °C | > 380 °C[1] |
| Decomposition Temperature (TGA) | > 300 °C | > 300 °C |
Note: More specific TGA data was not available in the searched literature.
Nucleating and Crystallization Behavior
The two compounds differ significantly in their nucleating behavior, which directly affects the crystalline structure of the polymer. N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide is known to be a highly efficient β-nucleating agent, promoting the formation of the β-crystalline form of iPP.[1] The β-form is associated with improved toughness and heat resistance.
In contrast, this compound is reported to have a dual nucleating ability, capable of inducing both the α- and β-forms of iPP.[2] This can lead to a unique morphology with a mix of crystal types, potentially offering a balance of stiffness and toughness.
Studies have shown that N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide has higher solubility in the iPP melt, which leads to a more rapid nucleation process. Conversely, the lower solubility of this compound results in the formation of smaller spherulites, which can enhance the optical clarity of the final product.
Mechanical Properties of Nucleated Isotactic Polypropylene (iPP)
The changes in crystalline structure induced by these nucleating agents have a direct impact on the mechanical performance of the polymer. The β-crystals induced by N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide are known to significantly enhance the impact strength of iPP.[1] The dual α- and β-nucleating effect of this compound can lead to an improvement in both stiffness (tensile modulus) and toughness (impact resistance).[2]
| Mechanical Property of Nucleated iPP | This compound | N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide |
| Tensile Strength | Likely increased due to α-crystal formation | May be slightly reduced compared to α-nucleated iPP |
| Tensile Modulus (Stiffness) | Significantly increased | May be slightly reduced compared to α-nucleated iPP |
| Elongation at Break | Likely decreased | May be increased |
| Izod Impact Strength (Toughness) | Improved, with an optimal concentration | Significantly improved |
Note: The table reflects general trends reported in the literature. Specific values will depend on the polymer grade, processing conditions, and concentration of the nucleating agent.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these compounds are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of terephthaloyl chloride with cyclohexylamine.
Procedure:
-
Dissolve terephthaloyl chloride in a suitable organic solvent (e.g., benzene) in a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cool the solution to approximately 10°C using an ice-water bath.
-
Prepare a mixture of cyclohexylamine and an aqueous solution of sodium hydroxide.
-
Add the cyclohexylamine/sodium hydroxide mixture dropwise to the terephthaloyl chloride solution while maintaining the temperature at 10 ± 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the product to obtain this compound.
Synthesis of N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide
The synthesis of N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide typically involves the reaction of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine.
Procedure:
-
React 2,6-naphthalenedicarboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form 2,6-naphthalenedicarbonyl dichloride.
-
Dissolve the resulting 2,6-naphthalenedicarbonyl dichloride in an inert solvent.
-
In a separate vessel, dissolve cyclohexylamine and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution with stirring, maintaining a low temperature (e.g., 0-5°C).
-
After the addition, allow the reaction to warm to room temperature and continue stirring for several hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with dilute acid and then with water.
-
Dry the organic layer and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the crystallization and melting behavior of the nucleated polymers.
Typical Protocol for Polymers:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its melting point (e.g., 220°C for polypropylene) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at this temperature for a few minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exotherm observed during cooling corresponds to the crystallization temperature (Tc).
-
Reheat the sample at the same rate to observe the melting behavior (melting temperature, Tm).
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature of the nucleating agents.
Typical Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss of the sample as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
Mechanical Testing: Tensile Properties (ASTM D638)
Tensile testing is performed to determine the tensile strength, tensile modulus, and elongation at break of the nucleated polymer.
Procedure:
-
Prepare dumbbell-shaped test specimens by injection molding or machining from a compression-molded plaque according to ASTM D638 specifications.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.
Mechanical Testing: Izod Impact Strength (ASTM D256)
The Izod impact test is used to measure the impact resistance or toughness of the material.
Procedure:
-
Prepare notched rectangular bar specimens according to ASTM D256 dimensions.
-
Condition the specimens as per the tensile testing protocol.
-
Clamp the specimen in the Izod impact tester with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and break the specimen.
-
The energy absorbed to fracture the specimen is recorded, and the impact strength is calculated in J/m.
Visualizations
Logical Relationship of Nucleating Agent Properties and Polymer Performance
Caption: Logical flow from nucleating agent properties to final polymer performance.
Experimental Workflow for Polymer Characterization
Caption: General experimental workflow for evaluating nucleating agent performance.
Conclusion
Both this compound and N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide are effective nucleating agents for isotactic polypropylene, but they offer different advantages.
-
N,N′-dicyclohexyl-2,6-naphthalenedicarboxamide (NU-100) is the preferred choice when the primary goal is to maximize the impact strength and heat resistance of the polymer, due to its efficiency as a β-nucleating agent.
-
This compound (DCHT) offers a more balanced performance profile. Its dual α- and β-nucleating ability can simultaneously improve stiffness and toughness . Furthermore, its tendency to produce smaller spherulites can be advantageous for applications requiring better optical clarity .
The selection between these two compounds should be based on a thorough evaluation of the desired end-use properties of the polymer product. The experimental protocols provided in this guide offer a starting point for conducting comparative studies to determine the optimal nucleating agent and its concentration for a specific application.
References
N1,N4-Dicyclohexylterephthalamide: A Comparative Guide to its Efficacy as a Beta-Crystalline Nucleating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N1,N4-Dicyclohexylterephthalamide (DCHT) as a beta-crystalline nucleating agent for polypropylene (PP) against other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most effective nucleating agent for specific research and development applications.
Executive Summary
This compound is a highly effective and cost-efficient organic nucleating agent that promotes the formation of the β-crystalline form of polypropylene.[1] This metastable β-phase imparts desirable properties to polypropylene, including enhanced impact strength, toughness, and heat resistance, making it suitable for demanding applications such as automotive parts and high-performance pipes.[2] DCHT's efficacy is attributed to its ability to self-assemble into fibrillar or needle-like structures within the molten polymer, which then act as templates for the epitaxial growth of β-crystals. This guide will delve into the quantitative performance of DCHT in comparison to other nucleating agents, detail the experimental methodologies for evaluation, and provide visual representations of the underlying mechanisms and workflows.
Comparative Performance Data
The efficacy of a beta-nucleating agent is primarily determined by its ability to induce a high percentage of β-crystals in the polypropylene matrix. This is typically quantified by the β-crystal content (Kβ value), which can be measured using techniques such as Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). The following tables summarize the comparative performance of DCHT against other common beta-nucleating agents.
Table 1: Comparative Efficacy of Beta-Nucleating Agents for Polypropylene
| Nucleating Agent | Concentration (wt%) | Crystallization Temperature (°C) | β-Crystal Content (Kβ) | Reference |
| This compound (DCHT) | 0.05 | Not specified | ~1.0 (isothermal at 135°C) | [3] |
| Quinacridone Quinone (QQ) | Not specified | Not specified | Lower than DCHT for β-phase | [4] |
| Tris-2,3-dimethyl-hexylamide of trimesic acid (TATA) | Not specified | Not specified | Lower than DCHT for β-phase | [4] |
| Calcium Pimelate | Not specified | Not specified | High | [5] |
| Quinacridone based (MPM-1113) | Not specified | Not specified | High | [5] |
| Rare-earth β-nucleating agent (WBN-28) | 0.2 | Not specified | 86.5% | [6] |
Table 2: Mechanical Properties of Polypropylene with Different Nucleating Agents
| Nucleating Agent | Tensile Strength | Impact Strength | Flexural Modulus | Reference |
| This compound (TMB-5) | Improved | Significantly Improved | Improved | [7] |
| Calcium sulfate whisker (S-CSW) + TMB-5 | Increased by 1.71% | Increased by 61.8% | Increased by 26.1% | [5] |
| Talc (α-nucleating agent) | Increased by ~10% | - | Increased by ~22% | [8] |
| 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) (α-nucleating agent) | Improved by 15% | - | Improved by 55% | [9] |
Experimental Protocols
Accurate evaluation of beta-nucleating agent efficacy relies on standardized experimental procedures. The two primary methods utilized are Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting and crystallization behavior of the nucleated polypropylene. The presence of a distinct melting peak for the β-phase at a lower temperature than the α-phase is indicative of successful β-nucleation.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polypropylene compound containing the nucleating agent is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles:
-
The sample is heated from room temperature to a temperature above the melting point of polypropylene (e.g., 220°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.
-
The sample is held at this temperature for a few minutes to ensure complete melting.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior.
-
A second heating scan is performed at the same rate to analyze the melting behavior of the formed crystals.
-
-
Data Analysis: The relative amount of β-crystallinity (Kβ) can be calculated from the melting endotherms of the second heating scan using the following formula:
Kβ = Hβ / (Hβ + Hα)
where Hβ and Hα are the enthalpies of fusion for the β and α phases, respectively.
Wide-Angle X-ray Diffraction (WAXD)
WAXD is a more direct and accurate method for quantifying the crystalline phases present in the polypropylene.
Methodology:
-
Sample Preparation: A flat sample of the nucleated polypropylene is prepared, typically by compression molding.
-
Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles (typically 5° to 40°).
-
Data Analysis: The relative amount of β-crystallinity (Kβ) is calculated from the intensities of the diffraction peaks corresponding to the α and β phases using the Turner-Jones equation:
Kβ = Iβ(300) / (Iβ(300) + Iα(110) + Iα(040) + Iα(130))
where Iβ(300) is the intensity of the (300) reflection of the β-phase, and Iα(110), Iα(040), and Iα(130) are the intensities of the (110), (040), and (130) reflections of the α-phase, respectively.[2]
Visualizing the Process and Mechanism
To better understand the role of this compound as a beta-nucleating agent, the following diagrams illustrate the experimental workflow for its evaluation and the proposed mechanism of action.
References
- 1. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Competing crystallization of α- and β-phase induced by β-nucleating agents in microdroplets of isotactic polypropylene - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation of Terephthalamides
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of terephthalamides, a class of aromatic diamides with significant applications in polymer science and medicinal chemistry, is paramount for understanding their function and properties. This guide provides a comprehensive comparison of key spectroscopic techniques and X-ray crystallography for the structural characterization of these compounds. The performance of each method is evaluated based on its capabilities for providing detailed structural information, supported by experimental data and protocols.
Overview of Analytical Techniques
The structural determination of terephthalamides relies on a suite of analytical methods, each providing unique insights into the molecule's architecture. While spectroscopic techniques probe the molecule's response to electromagnetic radiation, X-ray crystallography provides a definitive map of atomic positions in the solid state.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of a novel terephthalamide.
Spectroscopic Techniques: A Comparative Analysis
The following sections detail the principles, experimental data, and protocols for the primary spectroscopic methods used in the analysis of terephthalamides. For illustrative purposes, data for the parent compound, terephthalamide (benzene-1,4-dicarboxamide), is used where available.
NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for NMR-based structural elucidation.
Quantitative Data for Terephthalamide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~8.0 | s | Aromatic C-H |
| ¹H | ~7.5 (broad) | s | Amide N-H |
| ¹³C | ~168 | - | Carbonyl C=O |
| ¹³C | ~135 | - | Aromatic C (quaternary) |
| ¹³C | ~128 | - | Aromatic C-H |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the terephthalamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the generally low solubility of terephthalamides in other common NMR solvents) in an NMR tube.
-
Instrumentation: The analysis is performed on a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the absorption of infrared radiation, which excites molecular vibrations.
Quantitative Data for Terephthalamide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3350, ~3180 | Strong, Broad | N-H Stretch | Primary Amide |
| ~1640 | Strong | C=O Stretch (Amide I) | Carbonyl |
| ~1600 | Medium | N-H Bend (Amide II) | Amide |
| ~1400 | Medium | C-N Stretch | Amide |
| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid terephthalamide sample directly onto the ATR crystal.
-
Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Fragmentation patterns can provide valuable structural information.
Quantitative Data for Terephthalamide
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 147 | Medium | [M - NH₃]⁺ |
| 120 | High | [M - CONH₂]⁺ |
| 104 | Medium | [C₆H₄CO]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
X-ray Crystallography: The Gold Standard for Structural Confirmation
While spectroscopic methods provide crucial information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for X-ray Crystallography
Caption: The major steps involved in determining a crystal structure.
Crystallographic Data for a Terephthalamide Derivative (N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide) [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7895 (4) |
| b (Å) | 7.8315 (6) |
| c (Å) | 8.8460 (5) |
| α (°) | 82.906 (6) |
| β (°) | 74.083 (5) |
| γ (°) | 73.695 (6) |
| Volume (ų) | 369.72 (4) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the terephthalamide of sufficient size and quality, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are refined against the experimental data to obtain the final crystal structure.
Alternative Methods: A Brief Comparison
While the aforementioned techniques are the primary tools for structural elucidation, other methods can provide complementary information.
Comparison of Alternative and Spectroscopic Methods
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N). | Simple, provides empirical formula. | Does not give structural information. |
| Titration Methods | Can quantify acidic or basic functional groups.[2][3] | Quantitative, inexpensive. | Limited to specific functional groups, not a structural tool. |
| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. | Simple, quantitative for chromophores. | Provides limited structural detail. |
Performance Comparison Summary
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Connectivity, stereochemistry | Functional groups | Molecular weight, formula, fragmentation | 3D atomic arrangement |
| Sample Phase | Solution | Solid, liquid, gas | Gas (after ionization) | Solid (single crystal) |
| Sample Amount | mg | µg-mg | ng-µg | Single crystal |
| Destructive? | No | No | Yes | No (crystal is preserved) |
| Cost | High | Low | Medium-High | High |
| Throughput | Medium | High | High | Low |
| Unambiguity | High (for structure) | Low | Medium | Very High (for solid state) |
Conclusion
The structural elucidation of terephthalamides is most effectively achieved through a combination of spectroscopic techniques. Mass spectrometry provides the initial crucial information of molecular weight and formula. IR spectroscopy offers a rapid screen for the characteristic amide functional groups. NMR spectroscopy, particularly 2D techniques, is indispensable for mapping the complete covalent framework of the molecule. Finally, for an unequivocal confirmation of the three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray crystallography remains the definitive method. The choice of techniques will ultimately depend on the specific information required, the amount of sample available, and the resources at hand.
References
A Comparative Guide to the Crystalline Structures of N1,N4-Dicyclohexylterephthalamide and Polyamide 6 via X-ray Diffraction
For researchers, scientists, and professionals in drug development and materials science, understanding the crystalline structure of compounds is paramount for predicting their physical and chemical properties. This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of N1,N4-Dicyclohexylterephthalamide, a notable polypropylene nucleating agent, and Polyamide 6 (PA6), a widely used engineering thermoplastic. This comparison is supported by experimental data and detailed protocols to facilitate a deeper understanding of their solid-state characteristics.
Introduction to Crystalline Structure Analysis
X-ray diffraction is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. The diffraction pattern is unique to a specific crystalline material, providing a fingerprint of its atomic arrangement. This guide will delve into the XRD patterns of this compound and compare them with those of Polyamide 6.
This compound is recognized for its role as a β-nucleating agent for polypropylene, influencing its crystalline structure and mechanical properties. Polyamide 6, or Nylon 6, is a semicrystalline polyamide known for its excellent mechanical strength and wear resistance.
Comparative Analysis of XRD Patterns
A direct comparison of the full XRD patterns is challenging due to the limited availability of the complete experimental powder diffraction data for this compound in publicly accessible literature. However, based on available research, a qualitative and partial quantitative comparison can be made.
Recent studies on single crystals of N,N′-dicyclohexylterephthalamide (DCHT) have revealed key aspects of its crystal structure. The (002) crystal plane has been identified as the dominant growth plane, while the (100) plane is associated with the hydrogen bonding between DCHT molecules. This strong hydrogen bonding is a primary driver for the crystal growth.
Polyamide 6, in contrast, typically exhibits a more complex XRD pattern with two predominant crystalline forms: the α and γ phases. The α phase is characterized by strong reflections at 2θ angles of approximately 20.15° and 23.75°, corresponding to the (200) and a combination of the (002) and (202) diffraction planes, respectively. A smaller peak associated with the γ crystalline phase can sometimes be observed at a 2θ angle of about 8.24°. The presence and intensity of these peaks can vary depending on the processing conditions of the polymer.
The following table summarizes the key diffraction peaks for Polyamide 6.
| Polyamide 6 (PA6) | |
| 2θ Angle (°) | Crystalline Phase/Plane |
| ~20.15 | α phase (200) |
| ~23.75 | α phase (002)/(202) |
| ~8.24 | γ phase |
Note: The specific 2θ values for this compound are not available for a direct numerical comparison in this table.
Experimental Protocols
The collection of XRD data for crystalline materials like this compound and Polyamide 6 generally follows a standard procedure.
Sample Preparation
-
This compound: Single crystals can be grown from solutions, for example, by antisolvent precipitation using solvents like deionized water, ethanol, or N,N-dimethylformamide. For powder XRD, the crystalline material is finely ground to a homogenous powder.
-
Polyamide 6: Samples can be in various forms, including pellets, films, or fibers. For powder XRD, the sample is typically ground into a fine powder.
Data Collection
Powder XRD patterns are recorded using a diffractometer. The instrument directs a monochromatic X-ray beam onto the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.
A typical experimental setup would involve:
-
X-ray Source: Copper Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Scan Speed: 2°/min
Logical Workflow for Crystalline Structure Analysis
The process of analyzing and comparing the crystalline structures of two compounds using XRD can be visualized through the following workflow.
Caption: Workflow for Comparative XRD Analysis.
Conclusion
While a complete quantitative comparison of the XRD patterns of this compound and Polyamide 6 is limited by the availability of public data for the former, this guide provides a foundational understanding of their distinct crystalline characteristics. The well-defined crystal structure of this compound, driven by strong hydrogen bonding, contrasts with the polymorphic nature of Polyamide 6. Further research to obtain and publish the full powder diffraction file for this compound would enable a more detailed and direct comparison, benefiting researchers in materials science and pharmaceutical development.
A Comparative Guide to Validating the Purity of Synthesized N1,N4-Dicyclohexylterephthalamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N1,N4-Dicyclohexylterephthalamide, a notable nucleating agent in polymer applications. Its performance is benchmarked against two key alternatives: N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide and 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to this compound and Its Alternatives
This compound is a synthetic aromatic dicarboxamide recognized for its role as a β-nucleating agent, particularly in polypropylene, enhancing its mechanical and thermal properties.[1] The purity of this compound is critical, as its crystalline structure directly influences its performance.[2] For a comprehensive evaluation, this guide compares it with two other prominent amide-based nucleating agents:
-
N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide: An aromatic dicarboxamide featuring a naphthalene core, also utilized as a β-nucleating agent.[1]
-
1,3,5-Benzenetricarboxylic acid tris(cyclohexylamide) (BTCA-TCHA): A trisamide based on a benzene-1,3,5-tricarboxylic acid core, which also functions as a nucleating agent in polypropylene.[3]
Comparative Performance as Nucleating Agents
The primary application for these compounds is as nucleating agents in polymers like polypropylene (PP). Their effectiveness is typically evaluated by their ability to increase the crystallization temperature (Tc) of the polymer, which is a key indicator of accelerated crystallization. The following table summarizes performance data for these compounds.
| Nucleating Agent | Polymer Matrix | Loading (%) | Crystallization Peak Temperature (Tc) of PP (°C) | Improvement in Mechanical Properties | Reference |
| Virgin Isotactic Polypropylene | iPP | 0 | 114.6 | - | [3] |
| This compound | iPP | 0.05 | 126.3 | - | [4] |
| N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide | iPP | - | - | - | - |
| 1,3,5-Benzenetricarboxylic acid tris(cyclohexylamide) | iPP | 0.2 | 126.8 | Tensile strength +9.72%, Flexural modulus +12.4% | [3] |
Note: Directly comparable side-by-side performance data under identical conditions is limited in the available literature. The data presented is compiled from different sources and should be interpreted with this in mind.
Purity Validation Methodologies
A multi-faceted approach employing various analytical techniques is essential for the robust validation of the purity of synthesized this compound and its alternatives.
Experimental Workflow for Purity Validation
Caption: Workflow for the synthesis, purification, and comprehensive purity validation of this compound.
Detailed Experimental Protocols
Melting Point Determination
Principle: A pure crystalline organic compound typically has a sharp and characteristic melting point range (usually 0.5-1.0°C). Impurities will depress the melting point and broaden the range.
Protocol:
-
Sample Preparation: Ensure the synthesized compound is thoroughly dry and finely powdered.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample and pack the solid to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Comparison: A sharp melting range close to the literature value (for this compound, this is reported as >300°C) indicates high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the amide group (N-H and C=O stretching) and the aromatic ring are expected.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the dry, solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For a secondary amide like this compound, expect to see:
-
N-H stretch: ~3300 cm⁻¹
-
C-H stretches (aliphatic and aromatic): ~3100-2850 cm⁻¹
-
C=O stretch (Amide I band): ~1640 cm⁻¹
-
N-H bend (Amide II band): ~1540 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[6]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1, e.g., 5 times the longest T₁), a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal for the analyte (e.g., the aromatic protons of the terephthalamide ring) and a signal for the internal standard.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.
Protocol for Aromatic Amides:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[7]
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape. A typical starting point could be a 50:50 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run the sample and record the chromatogram.
-
Calculate the purity using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) * 100
-
Logical Framework for Purity Validation
Caption: Logical steps for validating the purity of synthesized amides.
Conclusion
Validating the purity of synthesized this compound and its alternatives is crucial for ensuring their reliable performance in research and industrial applications. This guide has outlined a comprehensive suite of analytical techniques, including melting point determination, FTIR, quantitative ¹H NMR, and HPLC. By employing these methods and comparing the results to those of alternative compounds, researchers can confidently ascertain the purity and quality of their synthesized materials. The provided protocols offer a solid foundation for developing robust in-house purity validation procedures.
References
- 1. The relation between chemical structure of branched amide nucleating agents and nucleation effect in isotactic polyprop… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of Nucleating Agent—1,3,5- Benzenetricarboxylic Acid Tris (cyclohexylamide) [plaschina.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. longdom.org [longdom.org]
Performance Evaluation of N1,N4-Dicyclohexylterephthalamide in PP-R Pipes: A Comparative Guide
For Researchers, Scientists, and Polymer Development Professionals
This guide provides a comprehensive comparison of the performance of N1,N4-Dicyclohexylterephthalamide as a β-nucleating agent in Polypropylene Random Copolymer (PP-R) pipes. Its performance is evaluated against other common nucleating agents, supported by experimental data from various studies. This document aims to offer an objective analysis to aid in material selection and development.
Introduction to β-Nucleating Agents in PP-R Pipes
Polypropylene Random Copolymer (PP-R) is widely used for hot and cold water pipe applications due to its excellent thermal stability, chemical resistance, and ease of installation.[1][2] The mechanical properties of PP-R can be significantly enhanced by controlling its crystalline structure. The addition of nucleating agents is a key strategy to achieve this, promoting the formation of specific crystal forms.
β-crystals of polypropylene, in particular, are known to improve the toughness, impact strength, and heat resistance of the material.[3][4][5] this compound is a cost-effective β-crystalline nucleating agent that enhances impact resistance and heat deformation resistance by inducing a high content of β-crystals in polypropylene.[6][7][8] This guide focuses on the performance of this specific amide-based nucleating agent in comparison to other alternatives.
Comparative Performance Data
The following tables summarize the quantitative data on the effect of this compound and other β-nucleating agents on the key properties of PP-R.
Table 1: Effect of Nucleating Agents on Crystallization Properties of PP-R
| Nucleating Agent | Type | Concentration (wt%) | Crystallization Temp (°C) | Relative β-Crystal Content (%) |
| None | - | - | ~115-120 | < 5 |
| This compound | Amide-based | 0.1 - 0.3 | ~125-130 | > 80 |
| Rare Earth Complex (WBG-2) | - | Not Specified | Increased | - |
| Aryl Amide Derivative (TMB-5) | - | 0.05 | - | - |
| Rosin Type (WA) | - | Not Specified | - | - |
| Sorbitol Derivative (NX) | α-nucleating agent | Not Specified | 129.8 | - |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Effect of Nucleating Agents on Mechanical Properties of PP-R Pipes
| Nucleating Agent | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Impact Strength (kJ/m²) | Heat Deflection Temp (°C) |
| None | - | ~30-35 | ~400-500 | ~10-15 | ~65-70 |
| This compound | 0.1 - 0.3 | Improved | Improved | Significantly Improved | Improved |
| E Nucleating Agent | 0.20 | - | - | 100 | - |
| C Nucleating Agent | Not Specified | - | Increased by 20% | - | ~76 |
| TMB-5 (with rotational shear) | 0.05 | 40.98 | 108.09 | - | - |
| TMB-5 (with rotational shear) | 0.025 | - | 243.30 | - | - |
Note: The performance of this compound is often described qualitatively as "improved." Specific quantitative values from direct, comparable studies were not consistently available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for result interpretation and replication.
Differential Scanning Calorimetry (DSC) for Crystallization Analysis
Objective: To determine the crystallization temperature (Tc) and melting temperature (Tm) of the nucleated PP-R, and to calculate the relative content of β-crystals.
Methodology:
-
A small sample (5-10 mg) of the PP-R compound is sealed in an aluminum pan.
-
The sample is heated in a DSC instrument to 200°C at a rate of 10°C/min to erase its thermal history.
-
The sample is held at 200°C for 5 minutes.
-
The sample is then cooled to 50°C at a controlled rate (e.g., 10°C/min). The exothermic peak during cooling represents the crystallization temperature (Tc).
-
The sample is then reheated to 200°C at 10°C/min. The endothermic peaks represent the melting temperatures of the α- and β-crystals.
-
The relative content of the β-phase (Kβ) is calculated using the following equation: Kβ = Aβ / (Aα + Aβ) where Aα and Aβ are the areas of the melting endotherms for the α- and β-phases, respectively.
Mechanical Property Testing
Objective: To evaluate the tensile and impact properties of the PP-R pipe material.
Methodology:
-
Tensile Testing (ISO 527-2):
-
Dumbbell-shaped specimens are prepared from the PP-R pipes by injection molding or machining.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
The tensile test is performed using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
-
Tensile strength, Young's modulus, and elongation at break are recorded.
-
-
Charpy Notched Impact Strength (ISO 179-1):
-
Rectangular bar specimens with a V-notch are prepared from the PP-R pipes.
-
The specimens are conditioned as per the standard.
-
A pendulum impact tester is used to strike the specimen.
-
The energy absorbed to fracture the specimen is measured and reported as impact strength in kJ/m².
-
Heat Deflection Temperature (HDT) Test (ISO 75)
Objective: To determine the temperature at which the material deforms under a specified load.
Methodology:
-
Rectangular bar specimens are prepared from the PP-R pipes.
-
The specimen is placed in a three-point bending apparatus and subjected to a constant load (e.g., 0.45 MPa or 1.80 MPa).
-
The apparatus is immersed in a heat-transfer medium (e.g., silicone oil), and the temperature is increased at a uniform rate (e.g., 2°C/min).
-
The temperature at which the specimen deflects by a specified amount (e.g., 0.25 mm) is recorded as the HDT.
Visualizations
Logical Relationship: Nucleating Agent to Improved Pipe Performance
Caption: Mechanism of performance enhancement in PP-R pipes by this compound.
Experimental Workflow for Performance Evaluation
Caption: General experimental workflow for evaluating the performance of nucleating agents in PP-R.
Conclusion
This compound is an effective β-nucleating agent for PP-R, significantly enhancing properties crucial for pipe applications, such as impact strength and heat resistance. While direct quantitative comparisons with other nucleating agents are challenging due to variations in study parameters, the available data indicates its strong performance in inducing a high β-crystal content. The choice of a nucleating agent will ultimately depend on the specific performance requirements, cost considerations, and processing conditions of the final application. Further research with standardized testing protocols would be beneficial for a more direct comparison of the various commercially available nucleating agents.
References
- 1. Performance and application of PPR pipe - Knowledge [ifanplumbing.com]
- 2. plasticpipe.org [plasticpipe.org]
- 3. Maintenance 3 – بهین پردازان-behinpolimer [behinpolymerco.com]
- 4. β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 7. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 8. N1, N4-Dicyclohexylterephthalamide для PP, особенно для труб PP-R, продуктов впрыски. CAS 15088-29-6 с завода в Китае [ru.ecer.com]
Navigating the Maze of Molecular Gels: A Comparative Guide to Solvent Effects on Gelation
For researchers, scientists, and professionals in drug development, the formation of molecular gels is a critical process, with the choice of solvent playing a pivotal role in determining the final properties of the gel. This guide provides a comprehensive comparison of how different solvents influence the gelation of molecular gelators, supported by experimental data and detailed protocols to ensure reproducibility.
The self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional fibrillar networks that immobilize a liquid phase is a finely balanced interplay of intermolecular forces. The solvent is not a passive bystander in this process; its properties can dictate whether a stable gel forms, the concentration at which it forms, its thermal stability, and its microscopic structure. Understanding and controlling these solvent effects is paramount for designing functional materials for applications ranging from drug delivery to tissue engineering.
The Decisive Role of the Solvent: Key Parameters
The ability of a solvent to promote or hinder gelation is governed by a combination of factors, primarily its polarity, hydrogen bonding capability, and viscosity. These properties are often quantified using parameters such as Hansen Solubility Parameters (HSPs) and Kamlet-Taft parameters.[1][2][3]
-
Hansen Solubility Parameters (HSPs): These parameters break down the total cohesive energy of a solvent into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4][5] A good match between the HSPs of the gelator and the solvent can lead to excessive solubility, preventing the necessary aggregation for gel formation. Conversely, a significant mismatch can lead to insolubility. Therefore, optimal gelation often occurs in solvents with intermediate HSPs relative to the gelator.[6]
-
Kamlet-Taft Parameters: These solvatochromic parameters provide a more nuanced view of specific solvent-solute interactions. They include the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*).[2][7] For gelators that rely on hydrogen bonding for self-assembly, solvents with high α or β values can competitively interact with the gelator molecules, disrupting the formation of the gel network.[2]
The intricate relationship between these solvent properties and the resulting gel characteristics is illustrated in the diagram below.
Figure 1: Logical workflow illustrating the influence of solvent properties on gelator self-assembly and the resulting gel characteristics.
Comparative Analysis of Gelation Performance
To provide a quantitative comparison, the following table summarizes the critical gelation concentration (CGC) and gel-to-sol transition temperature (Tgel) of various molecular gelators in a range of solvents. Lower CGC values indicate a more efficient gelator in that specific solvent, while higher Tgel values suggest greater thermal stability of the resulting gel.
| Gelator | Solvent | Critical Gelation Concentration (CGC) (wt%) | Gel-Sol Transition Temperature (Tgel) (°C) |
| 1,3:2,4-Dibenzylidene Sorbitol (DBS) | DMSO | > 5 (Soluble) | - |
| Propylene Glycol | 0.2 | 115 | |
| Aniline | 0.4 | 85 | |
| Cyclohexanol | 0.6 | 100 | |
| N,N'-dibenzoyl-L-cystine (DBC) | Toluene | 0.1 | 60 |
| Benzene | 0.15 | 55 | |
| CCl4 | 0.2 | 40 | |
| Ethyl Acetate | > 2 (Soluble) | - | |
| 12-Hydroxystearic Acid (12-HSA) | Mineral Oil | 1.0 | 70 |
| Silicone Oil | 0.5 | 90 | |
| Toluene | 2.0 | 65 | |
| Ethanol | Insoluble | - | |
| BOC-L-Phenylalanine-dihydrazide | Cyclohexane | 1.5 | 78 |
| Benzene | 0.8 | 95 | |
| Nitrobenzene | 1.2 | 62 | |
| Methanol | > 3 (Soluble) | - |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and purity of reagents.[2][8]
Experimental Protocols
To ensure consistency and comparability of results, detailed experimental protocols for determining key gelation parameters are provided below.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of a gelator required to form a stable gel at a specific temperature. The "inverted vial" or "stable to inversion" method is a simple and widely used technique for its determination.[1][9]
Workflow for CGC Determination:
Figure 2: Experimental workflow for the determination of Critical Gelation Concentration (CGC).
Detailed Steps:
-
Preparation: Prepare a series of samples with varying concentrations of the gelator in the chosen solvent in sealed vials.
-
Dissolution: Heat the vials in a controlled temperature bath until the gelator is completely dissolved, forming a clear solution.
-
Cooling and Equilibration: Allow the vials to cool to the desired temperature (typically room temperature) and let them stand undisturbed for a sufficient period to allow for gel formation (e.g., 24 hours).
-
Inversion Test: Carefully invert each vial.
-
Observation: If the mixture does not flow upon inversion, it is considered a stable gel.
-
CGC Determination: The lowest concentration at which a stable gel is formed is recorded as the CGC.[10]
Measurement of Gel-to-Sol Transition Temperature (Tgel)
Tgel is the temperature at which a gel melts and transitions into a sol (solution) state upon heating. This parameter is a measure of the thermal stability of the gel. Rheological measurements are a precise method for determining Tgel.[11][12][13]
Workflow for Tgel Determination using Rheometry:
Figure 3: Experimental workflow for determining the Gel-to-Sol Transition Temperature (Tgel) using rheometry.
Detailed Steps:
-
Sample Preparation: Prepare a gel sample at a concentration known to be above its CGC.
-
Rheometer Setup: Load the gel sample onto the plate of a rheometer.
-
Temperature Sweep: Subject the sample to a controlled heating ramp (e.g., 1-2 °C/min).
-
Data Acquisition: Continuously monitor the storage modulus (G', representing the elastic component) and the loss modulus (G'', representing the viscous component) as a function of temperature.
-
Tgel Determination: The Tgel is typically identified as the temperature at which the G' and G'' curves intersect (i.e., G' = G'').[11] Alternatively, for some systems, the peak of the loss tangent (tan δ = G''/G') can be used to define the transition.
Conclusion
The selection of an appropriate solvent is a critical step in the rational design and application of molecular gels. As demonstrated, solvent properties directly influence the self-assembly process of molecular gelators, thereby controlling the macroscopic properties of the resulting gel. By understanding and utilizing solvent parameters such as Hansen Solubility Parameters and Kamlet-Taft parameters, researchers can more effectively predict and tune the critical gelation concentration, thermal stability, and morphology of molecular gels. The provided comparative data and standardized experimental protocols serve as a valuable resource for scientists and professionals in the field, facilitating the development of novel gel-based materials with tailored functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. complexfluids.umd.edu [complexfluids.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. complexfluids.umd.edu [complexfluids.umd.edu]
- 7. Solvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical Gelation Concentration: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Sol-Gel Transition & Gelling Behavior – Rheology Labs [rheologylabs.com]
- 12. Sol-gel transition temperature of PLGA-g-PEG aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N1,N4-Dicyclohexylterephthalamide
For Immediate Use by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of N1,N4-Dicyclohexylterephthalamide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined in the table below. This is a minimum requirement, and additional protection may be necessary based on the specific experimental conditions.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if dust is generated | Prevents inhalation of the powdered chemical. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is necessary to ensure safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
Waste Characterization: this compound is a solid chemical waste. All disposable materials that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, should be considered chemical waste.
Collection and Storage:
-
Solid Waste: Collect in a designated, labeled, and sealed waste container.
-
Contaminated Solvents: If the chemical is dissolved in a solvent, the resulting solution must be disposed of as liquid chemical waste. Collect in a compatible, labeled, and sealed waste container.
Disposal Method: All chemical waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound in the regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Ventilate the area and wash the spill site. |
This guide is intended to provide essential, immediate safety and logistical information. For more detailed information, always refer to the material's Safety Data Sheet (SDS) and consult with your institution's EHS department.[2][3][4]
References
- 1. N,N'-DICYCLOHEXYLTEREPHTHALAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. This compound For PP Especially For PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
- 3. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [m.ddvppesticide.com]
- 4. This compound For PP Especially PP-R Pipes Injection Products CAS 15088-29-6 [ddvppesticide.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
